B612978 (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide CAS No. 141899-12-9

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Cat. No.: B612978
CAS No.: 141899-12-9
M. Wt: 183.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, with the CAS number 141899-12-9 , is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. This compound, which has a molecular formula of C 10 H 14 BrNO 3 and a molecular weight of 276.13 g/mol , serves as a crucial synthetic intermediate or building block for the preparation of more complex peptides and bioactive molecules . Its structure features a phenolic hydroxyl group on the aromatic ring and a carboxylic acid group, making it a versatile candidate for further chemical modifications and conjugations. The (S)-enantiomer provides specific stereochemistry that is often essential for interactions in biological systems, particularly in the development of receptor-specific ligands and enzyme inhibitors. Researchers value this compound for its potential application in exploring metabolic pathways and designing novel therapeutic agents. For optimal stability, it is recommended to store this product under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVTTXLQQVTHD-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a non-proteinogenic amino acid and a derivative of tyrosine.[1] Its structural similarity to L-tyrosine, a critical precursor for neurotransmitters and hormones, makes it a compound of significant interest in neuroscience, pharmacology, and drug development.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of predicted values for the target compound and experimental data for the structurally analogous L-tyrosine for comparative analysis. Detailed experimental protocols for the determination of these properties are also provided, alongside a discussion of its potential role in biological signaling pathways.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (predicted) and L-tyrosine (experimental).

Table 1: General and Acid-Base Properties
Property(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted)L-Tyrosine (Experimental)Reference
Molecular Formula C₁₀H₁₃NO₃C₉H₁₁NO₃[1][3]
Molecular Weight 195.22 g/mol 181.19 g/mol [2][3]
pKa₁ (α-carboxyl) ~2.22.20
pKa₂ (α-amino) ~9.19.11
pKa₃ (phenolic OH) ~10.110.07[4]
Isoelectric Point (pI) ~5.65.66

Note: Predicted values for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are estimated based on the values for L-tyrosine due to structural similarity.

Table 2: Lipophilicity and Solubility
Property(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted)L-Tyrosine (Experimental)Reference
LogP -1.8 to -2.5-2.26[3]
Water Solubility 2 mg/mL (with heating)0.479 mg/mL at 25°C[2][4]

Note: The predicted LogP for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an estimate based on its increased alkyl chain length compared to L-tyrosine, which would slightly increase lipophilicity, though it remains a polar molecule. The water solubility is also an estimate from a commercial supplier and may vary with conditions.[2]

Table 3: Physical and Spectroscopic Properties
Property(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted/Observed)L-Tyrosine (Experimental)Reference
Appearance White to off-white solidWhite crystalline powder[2][3]
Melting Point Not available>300 °C (decomposes)[5]
¹H-NMR (D₂O) Aromatic: ~7.1, 6.8 ppm; α-H: ~3.7 ppm; β-CH₂: ~2.0 ppm; γ-CH₂: ~2.6 ppmAromatic: ~7.19, 6.90 ppm; α-H: ~3.93 ppm; β-CH₂: ~3.18, 3.05 ppm[6]
¹³C-NMR (D₂O) C=O: ~175 ppm; Aromatic: ~155, 130, 128, 116 ppm; Cα: ~55 ppm; Cβ: ~35 ppm; Cγ: ~30 ppmC=O: ~177 ppm; Aromatic: ~157, 133, 118, 59 ppm; Cα: ~59 ppm; Cβ: ~38 ppm[3]
Mass Spectrum (EI) [M]+ at m/z 195[M]+ at m/z 181[7]
IR Spectrum (KBr, cm⁻¹) ~3200 (O-H, N-H), ~3000 (C-H), ~1600 (C=O), ~1515 (aromatic C=C)~3217 (O-H, N-H), ~2900 (C-H), ~1598 (C=O), ~1513 (aromatic C=C)[8][9]

Note: Predicted spectral data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are estimations based on the known spectra of L-tyrosine and related structures.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed above.

Determination of pKa by Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of an amino acid using acid-base titration.

  • Materials :

    • (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

    • 0.1 M Hydrochloric acid (HCl) solution

    • 0.1 M Sodium hydroxide (NaOH) solution

    • Deionized water

    • pH meter and electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure :

    • Prepare a 0.01 M solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in deionized water.

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume (e.g., 50 mL) of the amino acid solution in a beaker with a magnetic stir bar.

    • Record the initial pH of the solution.

    • Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops significantly.

    • Repeat the titration with a fresh sample of the amino acid solution using 0.1 M NaOH, recording the pH after each increment until the pH rises significantly.

    • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10]

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare 0.01 M Amino Acid Solution start Measure Initial pH prep->start titrate_acid Titrate with 0.1 M HCl start->titrate_acid titrate_base Titrate with 0.1 M NaOH start->titrate_base record Record pH after each increment titrate_acid->record titrate_base->record plot Plot pH vs. Titrant Volume record->plot pka Determine pKa values from midpoints plot->pka

Workflow for pKa Determination by Titration
Determination of LogP by Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (LogP).

  • Materials :

    • (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Separatory funnel

    • UV-Vis spectrophotometer or HPLC

    • Centrifuge

  • Procedure :

    • Prepare a stock solution of the amino acid in the aqueous phase.

    • Add a known volume of the stock solution and an equal volume of n-octanol to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

    • Carefully collect samples from both the aqueous and octanol phases.

    • Determine the concentration of the amino acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • Mass Spectrometry (MS) :

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

  • Infrared (IR) Spectroscopy :

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Biological Significance and Signaling Pathways

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, as a homolog of L-tyrosine, is anticipated to interact with biological systems in a similar fashion. L-tyrosine is a crucial precursor for the synthesis of several key signaling molecules.

Precursor to Catecholamines

L-tyrosine is the starting material for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase. Given its structural similarity, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid could potentially act as a substrate or an inhibitor of enzymes in this pathway, thereby modulating neurotransmitter levels.

signaling_pathway cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Homotyrosine (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Homotyrosine) Homotyrosine->L_DOPA Potential Interaction Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

References

An In-depth Technical Guide on (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide: Synthesis, Biochemical Interactions, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide and its common synonym, L-Homotyrosine, did not yield evidence of a well-defined therapeutic mechanism of action as a standalone agent. The primary application of this compound is as a specialized amino acid for chemical synthesis and biochemical studies. This guide provides a comprehensive overview of its known applications and biochemical interactions based on available scientific literature.

Introduction

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, commonly known in its non-salt form as L-Homotyrosine, is a non-proteinogenic α-amino acid. It is a structural analog of the canonical amino acid L-tyrosine, featuring an additional methylene group in its side chain. This structural modification imparts unique properties that have been leveraged in medicinal chemistry and protein engineering. While not recognized as a therapeutic agent with a specific mechanism of action, its utility as a building block for the synthesis of peptides and other complex molecules is well-documented. This technical guide will detail its synthesis, its role in biochemical research, and the limited studies on its direct biological effects.

Chemical Synthesis of L-Homotyrosine

The synthesis of L-Homotyrosine can be achieved through several routes, including asymmetric Strecker synthesis and enzymatic transamination. These methods are crucial for producing the enantiomerically pure (S)-form required for most biochemical applications.

A common chemical pathway for the asymmetric synthesis of L-Homotyrosine is the Strecker synthesis. This method involves the reaction of an aldehyde with a source of ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. To ensure the desired stereochemistry, a chiral auxiliary is employed.

Experimental Protocol: Asymmetric Strecker Synthesis of L-Homotyrosine [1]

  • Preparation of the Aldehyde Precursor: The synthesis typically begins with the preparation of 3-(4-hydroxyphenyl)propanal from a suitable starting material like 4-hydroxyphenylacetic acid.

  • Formation of the Chiral α-Aminonitrile:

    • 3-(4-hydroxyphenyl)propanal is reacted with a chiral amine, such as (R)-phenylglycinamide, in an aqueous medium.

    • Sodium cyanide and an acid (e.g., acetic acid) are then added to the reaction mixture to form the corresponding α-aminonitrile. The chiral amine directs the stereoselective addition of the cyanide.

  • Hydrolysis and Removal of the Chiral Auxiliary:

    • The diastereomerically pure α-aminonitrile is isolated and then subjected to acidic hydrolysis (e.g., using 6 N HCl at reflux). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

    • The reaction mixture is neutralized to the isoelectric point of L-Homotyrosine (approximately pH 5-6) to facilitate the precipitation of the final product.

  • Purification: The crude L-Homotyrosine is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture.

G cluster_0 Asymmetric Strecker Synthesis of L-Homotyrosine 4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid 3-(4-Hydroxyphenyl)propanal 3-(4-Hydroxyphenyl)propanal 4-Hydroxyphenylacetic acid->3-(4-Hydroxyphenyl)propanal  Reduction Chiral α-Aminonitrile Chiral α-Aminonitrile 3-(4-Hydroxyphenyl)propanal->Chiral α-Aminonitrile  + (R)-Phenylglycinamide  + NaCN, Acetic Acid L-Homotyrosine L-Homotyrosine Chiral α-Aminonitrile->L-Homotyrosine  Acidic Hydrolysis  (6N HCl, reflux) Purified L-Homotyrosine Purified L-Homotyrosine L-Homotyrosine->Purified L-Homotyrosine  Recrystallization

Workflow for the Asymmetric Strecker Synthesis of L-Homotyrosine.

An alternative, biocatalytic approach to L-Homotyrosine synthesis involves the use of transaminase enzymes. This method offers high stereoselectivity and is considered a greener alternative to chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of L-Homotyrosine [1]

  • Preparation of the Keto Acid Precursor: The synthesis starts with the preparation of 4-(4-hydroxyphenyl)-2-oxobutanoic acid from a precursor such as 4-hydroxyphenylacetic acid.

  • Enzymatic Transamination:

    • A suitable (S)-selective ω-transaminase is selected.

    • The keto acid precursor is dissolved in a buffered aqueous solution (e.g., Tris-HCl, pH 7-9).

    • An amino donor, such as isopropylamine or L-alanine, is added to the reaction mixture.

    • The reaction is initiated by the addition of the transaminase enzyme (either as a purified enzyme or as a whole-cell lysate).

  • Reaction Monitoring and Work-up:

    • The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

    • The progress of the reaction is monitored by HPLC.

    • Upon completion, the enzyme is removed by centrifugation or filtration.

  • Purification: The pH of the supernatant is adjusted to the isoelectric point of L-Homotyrosine to induce precipitation. The product can be further purified by recrystallization or ion-exchange chromatography.

G cluster_1 Enzymatic Synthesis of L-Homotyrosine 4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid 4-(4-Hydroxyphenyl)-2-oxobutanoic acid 4-(4-Hydroxyphenyl)-2-oxobutanoic acid 4-Hydroxyphenylacetic acid->4-(4-Hydroxyphenyl)-2-oxobutanoic acid  Chemical Synthesis L-Homotyrosine L-Homotyrosine 4-(4-Hydroxyphenyl)-2-oxobutanoic acid->L-Homotyrosine  + ω-Transaminase  + Amino Donor Purified L-Homotyrosine Purified L-Homotyrosine L-Homotyrosine->Purified L-Homotyrosine  Purification G cluster_2 Mechanism of Competitive Inhibition of TPL TPL (Enzyme) TPL (Enzyme) Enzyme-Substrate Complex Enzyme-Substrate Complex TPL (Enzyme)->Enzyme-Substrate Complex + L-Tyrosine Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex TPL (Enzyme)->Enzyme-Inhibitor Complex + L-Homotyrosine L-Tyrosine (Substrate) L-Tyrosine (Substrate) L-Homotyrosine (Inhibitor) L-Homotyrosine (Inhibitor) Enzyme-Substrate Complex->TPL (Enzyme) Products (Phenol, Pyruvate, NH3) Products (Phenol, Pyruvate, NH3) Enzyme-Substrate Complex->Products (Phenol, Pyruvate, NH3) Enzyme-Inhibitor Complex->TPL (Enzyme)

References

Unveiling the Stereoselective Bioactivity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of the enantiomers of 2-amino-4-(4-hydroxyphenyl)butanoic acid, commonly known as homotyrosine. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available data on the differential effects of the (S) and (R) enantiomers, with a focus on their enzymatic inhibition properties.

Core Findings: Stereoselective Inhibition of Tyrosine Phenol-Lyase

The most significant biological activity identified for (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, also referred to as L-homotyrosine, is its competitive inhibition of Tyrosine Phenol-Lyase (TPL).[1][2] TPL is an enzyme that plays a role in the metabolism of tyrosine and is a target of interest in various therapeutic areas. In contrast, specific biological activity data for the (R)-enantiomer remains limited in currently available scientific literature.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of the homotyrosine enantiomers against Tyrosine Phenol-Lyase is summarized below. It is important to note that while quantitative data for the (S)-enantiomer is available, equivalent data for the (R)-enantiomer has not been prominently reported, highlighting a gap in the current understanding of its biological profile.

CompoundTarget EnzymeInhibition TypeKᵢ Value (mM)
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acidTyrosine Phenol-Lyase (TPL)Competitive0.8–1.5[1][2]
(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acidTyrosine Phenol-Lyase (TPL)Data Not AvailableData Not Available

Experimental Methodologies

To facilitate further research and validation of these findings, detailed experimental protocols for key assays are provided below.

Tyrosine Phenol-Lyase (TPL) Inhibition Assay

This protocol outlines the determination of the inhibitory constant (Kᵢ) of homotyrosine enantiomers against TPL.

Materials:

  • Tyrosine Phenol-Lyase (TPL) enzyme

  • L-Tyrosine (substrate)

  • (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

  • (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

  • Potassium Phosphate buffer (pH 8.0)

  • Pyridoxal-5'-phosphate (PLP)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of TPL, L-tyrosine, and the homotyrosine enantiomers in potassium phosphate buffer.

  • Assay Mixture: In a cuvette, combine the potassium phosphate buffer, PLP, and varying concentrations of the inhibitor ((S)- or (R)-homotyrosine).

  • Enzyme Addition: Add a standardized amount of TPL to the assay mixture and incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tyrosine.

  • Data Acquisition: Monitor the decrease in absorbance at a specific wavelength (e.g., 270 nm) over time, which corresponds to the consumption of L-tyrosine.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the Kᵢ value using appropriate kinetic models, such as the Lineweaver-Burk plot.

Kynureninase Inhibition Assay

While direct inhibition of kynureninase by homotyrosine has not been definitively established, this protocol for a related butanoic acid derivative provides a framework for potential future investigations. A structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been shown to be a potent inhibitor of kynureninase.[3]

Materials:

  • Recombinant human kynureninase

  • L-kynurenine (substrate)

  • Test compounds ((S)- and (R)-homotyrosine)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Spectrofluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of kynureninase, L-kynurenine, and test compounds in the buffer.

  • Assay Setup: In a microplate, mix the kynureninase enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Add L-kynurenine to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence of the reaction product at appropriate excitation and emission wavelengths (e.g., Ex: 315 nm, Em: 415 nm).[4]

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

TPL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare TPL Enzyme mix Mix Buffer, PLP, & Inhibitor prep_enzyme->mix prep_substrate Prepare L-Tyrosine start_reaction Initiate with L-Tyrosine prep_substrate->start_reaction prep_inhibitor Prepare Homotyrosine Enantiomers prep_inhibitor->mix add_enzyme Add TPL Enzyme mix->add_enzyme add_enzyme->start_reaction measure Measure Absorbance Change start_reaction->measure calc_velocity Calculate Initial Velocities measure->calc_velocity determine_ki Determine Ki Value calc_velocity->determine_ki

Workflow for Tyrosine Phenol-Lyase Inhibition Assay.

TPL_Competitive_Inhibition E TPL Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S L-Tyrosine (Substrate) I (S)-Homotyrosine (Inhibitor) ES->E P Products ES->P EI->E

Competitive Inhibition of TPL by (S)-Homotyrosine.

Concluding Remarks

The available evidence strongly indicates that (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid is a competitive inhibitor of Tyrosine Phenol-Lyase. The lack of corresponding data for the (R)-enantiomer presents a clear avenue for future research to fully elucidate the stereoselective biological activity of these compounds. The experimental protocols and diagrams provided herein are intended to serve as a valuable resource for scientists and researchers in the fields of enzymology, pharmacology, and drug discovery to build upon this foundational knowledge. Further investigation into other potential biological targets and signaling pathways affected by these enantiomers is warranted to fully understand their therapeutic potential.

References

An In-depth Technical Guide to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, a derivative of the aromatic amino acid tyrosine, is a compound of significant interest in various fields of scientific research, including medicinal chemistry, neuroscience, and materials science. Its structural similarity to endogenous molecules, coupled with its potential as a building block for novel therapeutics and its inherent antioxidant properties, makes it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and its role in biological systems.

Chemical Identity and Synonyms

The compound is systematically named (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. It is also widely known by several synonyms.

Identifier Value
CAS Number 141899-12-9
Common Synonyms L-Homotyrosine hydrobromide, L-HomoTyr-OH·HBr, H-HomoTyr-OH·HBr
Molecular Formula C₁₀H₁₄BrNO₃
Molecular Weight 276.13 g/mol

Physicochemical and Technical Data

A summary of the key physicochemical and technical data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is presented below.

Property Value Reference
Appearance White to off-white solid/powder[1]
Purity ≥97% (NMR), ≥98% (HPLC)
Optical Rotation [α]D²⁵ = +44.5 ± 2º (c=1 in EtOH)
Storage Temperature 0-8°C, Inert atmosphere, 2-8°C[1]
Solubility Soluble in water.[1]

Synthesis and Experimental Protocols

The synthesis of the parent compound, L-Homotyrosine, can be achieved through both chemical and biocatalytic methods. The hydrobromide salt is typically formed in the final step by treatment with hydrobromic acid.

Chemical Synthesis: Asymmetric Strecker Synthesis

A common and versatile method for preparing the L-enantiomer of homotyrosine is the asymmetric Strecker synthesis. This multi-step process involves the synthesis of an aldehyde precursor, followed by a stereoselective Strecker reaction and subsequent hydrolysis.

Experimental Workflow for Asymmetric Strecker Synthesis

G Asymmetric Strecker Synthesis of L-Homotyrosine cluster_0 Precursor Synthesis cluster_1 Asymmetric Strecker Reaction cluster_2 Hydrolysis and Purification 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid 3-(4-Hydroxyphenyl)propanal 3-(4-Hydroxyphenyl)propanal 4-Hydroxyphenylacetic_acid->3-(4-Hydroxyphenyl)propanal Reduction & Oxidation Chiral_alpha-Aminonitrile Chiral α-Aminonitrile 3-(4-Hydroxyphenyl)propanal->Chiral_alpha-Aminonitrile + (R)-Phenylglycine amide + NaCN, Acetic Acid L-Homotyrosine Crude L-Homotyrosine Chiral_alpha-Aminonitrile->L-Homotyrosine Acid Hydrolysis Purified_L-Homotyrosine Purified L-Homotyrosine L-Homotyrosine->Purified_L-Homotyrosine Recrystallization L-Homotyrosine_HBr (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide Purified_L-Homotyrosine->L-Homotyrosine_HBr + HBr

Asymmetric Strecker Synthesis Workflow

Detailed Protocol:

  • Synthesis of 3-(4-Hydroxyphenyl)propanal: This precursor can be synthesized from 4-hydroxyphenylacetic acid through a two-step reduction and oxidation process.

  • Asymmetric Strecker Reaction:

    • Dissolve 3-(4-hydroxyphenyl)propanal and a chiral auxiliary, such as (R)-phenylglycine amide, in an appropriate solvent.

    • Add sodium cyanide and an acid (e.g., acetic acid) to the mixture. The chiral auxiliary directs the addition of the cyanide to form the desired (S)-α-aminonitrile diastereomer.

  • Hydrolysis and Purification:

    • Subject the resulting α-aminonitrile to acidic hydrolysis (e.g., using 6N HCl) to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary.

    • Purify the crude L-Homotyrosine by recrystallization.

  • Salt Formation: Dissolve the purified L-Homotyrosine in a suitable solvent and treat with hydrobromic acid to precipitate the hydrobromide salt.

Biocatalytic Synthesis: Enzymatic Transamination

An environmentally friendly alternative for the synthesis of L-Homotyrosine involves the use of a transaminase enzyme to stereoselectively aminate a keto acid precursor.

Experimental Workflow for Biocatalytic Synthesis

G Biocatalytic Synthesis of L-Homotyrosine cluster_0 Precursor Synthesis cluster_1 Enzymatic Transamination cluster_2 Purification and Salt Formation 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Keto_acid_precursor 4-(4-Hydroxyphenyl)-2-oxobutanoic acid 4-Hydroxyphenylacetic_acid->Keto_acid_precursor Friedel-Crafts Acylation L-Homotyrosine L-Homotyrosine Keto_acid_precursor->L-Homotyrosine + Transaminase Enzyme + Amino Donor Purified_L-Homotyrosine Purified L-Homotyrosine L-Homotyrosine->Purified_L-Homotyrosine Purification L-Homotyrosine_HBr (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide Purified_L-Homotyrosine->L-Homotyrosine_HBr + HBr

Biocatalytic Synthesis Workflow

Detailed Protocol:

  • Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid: The keto acid precursor is synthesized from 4-hydroxyphenylacetic acid via a Friedel-Crafts acylation reaction.

  • Enzymatic Transamination:

    • Incubate the keto acid precursor with a suitable transaminase enzyme and an amino donor (e.g., L-alanine).

    • The enzyme catalyzes the stereoselective transfer of the amino group to the keto acid, forming L-Homotyrosine.

  • Purification and Salt Formation:

    • Purify the resulting L-Homotyrosine from the reaction mixture.

    • Form the hydrobromide salt as described in the chemical synthesis protocol.

Analytical and Quality Control Protocols

To ensure the purity and identity of synthesized (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing both the chemical and enantiomeric purity of the compound.

  • Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the target compound from any impurities.

    • Column: C18

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 215 nm.

  • Chiral HPLC: Used to determine the enantiomeric excess by separating the L- and D-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to identify any impurities.

Representative ¹H NMR Data for L-Tyrosine (a closely related compound) in D₂O:

Proton Chemical Shift (ppm) Multiplicity
Aromatic (ortho to OH)~7.19Doublet
Aromatic (meta to OH)~6.90Doublet
α-CH~3.94Triplet
β-CH₂~3.20, ~3.06Multiplet

(Note: Specific shifts for L-Homotyrosine hydrobromide may vary slightly)

Biological Activity and Signaling Pathways

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is primarily utilized in research for its role as a building block and its antioxidant properties.

Applications in Research and Development
  • Neuroscience Research: Due to its structural similarity to tyrosine, a precursor to neurotransmitters, it is used as a tool to study neurotransmitter pathways.

  • Pharmaceutical Development: It serves as a non-canonical amino acid for incorporation into peptides and other therapeutics to enhance their pharmacological properties.

  • Antioxidant Studies: The phenolic hydroxyl group imparts antioxidant activity, making it a subject of research for combating oxidative stress.

Antioxidant Signaling Pathway

While specific signaling pathways directly modulated by (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are still under investigation, its antioxidant properties suggest a potential role in modulating redox-sensitive signaling pathways. A representative pathway illustrating the general mechanism of phenolic antioxidants is the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.

Representative Antioxidant Response Pathway

G Representative Antioxidant Response Pathway (Nrf2-Keap1) cluster_0 Normal Conditions cluster_1 Oxidative Stress / Antioxidant Presence cluster_2 Cellular Response Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Antioxidant (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid Keap1_mod Modified Keap1 Antioxidant->Keap1_mod Modifies Keap1 Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Releases Nrf2 Nucleus Nucleus Nrf2_free->Nucleus Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection Upregulates Antioxidant Proteins

Representative Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. In the presence of oxidative stress or antioxidants like (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative damage.

Safety and Handling

  • Potential Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a valuable and versatile compound for researchers in the life sciences. Its well-defined chemical properties, established synthetic routes, and interesting biological activities, particularly its antioxidant potential, provide a solid foundation for its use in the development of novel peptides, pharmaceuticals, and as a tool for studying fundamental biological processes. This guide provides the essential technical information required for its effective and safe use in a research and development setting.

References

Early Research on 2-Amino-4-Phenylbutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early research on 2-amino-4-phenylbutanoic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, biological activities, and structure-activity relationships of this important class of compounds.

Synthesis of 2-Amino-4-Phenylbutanoic Acid and its Derivatives

Early synthetic routes to 2-amino-4-phenylbutanoic acid, also known as L-homophenylalanine, and its derivatives have utilized both chemical and enzymatic methods. These approaches have been crucial in accessing a variety of analogs for biological evaluation.

Chemical Synthesis

One of the early and common methods for the preparation of α-amino acids is the Strecker synthesis. A variation of this method has been applied to the synthesis of 2-amino-2-phenylbutyric acid, a related derivative. This involves the reaction of a ketone (propiophenone) with a source of ammonia (ammonium carbonate) and cyanide (sodium cyanide), often in the presence of a phase transfer catalyst to improve reaction efficiency. The intermediate hydantoin is then hydrolyzed to yield the desired amino acid.[1]

A general representation of the Strecker synthesis for a related derivative is as follows:

G propiophenone Propiophenone hydantoin 5-Ethyl-5-phenylhydantoin propiophenone->hydantoin Cyclization reagents NaCN, (NH4)2CO3 reagents->hydantoin amino_acid 2-Amino-2-phenylbutyric acid hydantoin->amino_acid Ring Opening hydrolysis Hydrolysis (NaOH, heat) hydrolysis->amino_acid

Fig. 1: Simplified workflow of the Strecker synthesis for 2-amino-2-phenylbutyric acid.

Another chemical approach involves the hydrolysis of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione in an autoclave with sodium hydroxide to produce (2R)-2-amino-2-phenylbutanoic acid.[2]

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity and are often performed under milder reaction conditions compared to chemical syntheses. L-homophenylalanine (L-HPA) is a key precursor for angiotensin-converting enzyme (ACE) inhibitors and its enzymatic production has been a significant area of research.[3]

One prominent enzymatic route is the reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA) catalyzed by L-phenylalanine dehydrogenase, which requires NADH as a cofactor.[4] Another approach utilizes a recombinant aromatic L-amino acid transaminase (AroAT) for the asymmetric synthesis of L-HPA from 2-OPBA and L-aspartate.[5] More recently, an enzymatic-chemical cascade has been developed for the cost-effective production of L-HPA from benzaldehyde and pyruvate.[6]

G opba 2-Oxo-4-phenylbutanoic acid (OPBA) l_hpa L-Homophenylalanine (L-HPA) opba->l_hpa l_aspartate L-Aspartate oxaloacetate Oxaloacetate l_aspartate->oxaloacetate aroat Aromatic L-amino acid transaminase (AroAT) aroat->l_hpa aroat->oxaloacetate

Fig. 2: Enzymatic synthesis of L-HPA using a transaminase.

Biological Activities and Structure-Activity Relationships

Derivatives of 2-amino-4-phenylbutanoic acid have been investigated for a wide range of biological activities, including enzyme inhibition and antimicrobial effects.

Enzyme Inhibition

L-homophenylalanine is a crucial building block for several ACE inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[3][7] The structure-activity relationship (SAR) of ACE inhibitors highlights the importance of a zinc-binding group (such as carboxylate or phosphinate), a terminal carboxylate group, and specific hydrophobic interactions with the enzyme's active site. The phenylbutyl side chain of homophenylalanine derivatives often provides optimal hydrophobic interactions.[8]

Phosphonic acid analogues of homophenylalanine have shown significant inhibitory activity against human (hAPN) and porcine (pAPN) alanine aminopeptidases.[9] Studies have indicated that homophenylalanine derivatives are generally more potent inhibitors than their phenylalanine counterparts.[9][10] For instance, 1-amino-3-(3-fluorophenyl)propylphosphonic acid has been identified as a potent low-molecular-weight inhibitor of both enzymes.[9][10]

Table 1: Inhibition of Alanine Aminopeptidases by Phosphonic Acid Analogues of Homophenylalanine

CompoundTarget EnzymeInhibition Constant (Kᵢ)
1-Amino-3-(3-fluorophenyl)propylphosphonic acidhAPNSubmicromolar range[9][10]
1-Amino-3-(3-fluorophenyl)propylphosphonic acidpAPNMicromolar range[9][10]

Derivatives of 1-amino-4-phenylbut-3-en-2-ol have been explored as novel inhibitors of neuraminidase, an important target for anti-influenza drugs. Sulfonation of the lead compound was found to significantly enhance its inhibitory activity.

Antimicrobial and Anthelmintic Activities

Thiazole derivatives of 2-amino-4-phenylthiazole incorporated with amino acids and peptides have demonstrated notable antifungal and anthelmintic activities. The synthesis of these compounds involves solution-phase peptide coupling techniques.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early research of 2-amino-4-phenylbutanoic acid derivatives.

Synthesis of 2-Amino-2-phenylbutyric Acid (Strecker Synthesis)

Materials:

  • Propiophenone

  • 30% Sodium cyanide solution

  • Ammonium carbonate

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Deionized water

Procedure:

  • To a 2000 mL three-necked flask, add 134g (1.0mol) of propiophenone, 245g (1.5mol) of 30% sodium cyanide solution, 192.16g (2.0mol) of ammonium carbonate, and 6.7g of tetrabutylammonium bromide.[1]

  • Add 200g of deionized water and stir to dissolve the reactants.[1]

  • Slowly heat the reaction mixture to 65-70°C and maintain this temperature for 15 hours.[1]

  • After the reaction is complete, perform suction filtration and wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.[1]

  • The intermediate 5-ethyl-5-phenylhydantoin is then subjected to hydrolysis with sodium hydroxide under high temperature and pressure.

  • After hydrolysis, the pH is adjusted with acid, followed by filtration, washing, and drying to obtain the final product, 2-amino-2-phenylbutyric acid.[1]

Alanyl Aminopeptidase (APN) Inhibition Assay

This protocol is based on the method for determining APN activity using a chromogenic substrate.[11]

Materials:

  • Alanyl Aminopeptidase (human or porcine)

  • Substrate solution: L-Alanine-p-nitroanilide

  • Inhibitor stock solution (phosphonic acid analogue of homophenylalanine)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of APN in the assay buffer.

    • Prepare a stock solution of L-Alanine-p-nitroanilide in a suitable solvent (e.g., methanol) and dilute to the final concentration in the assay buffer.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Control wells: Assay buffer and APN solution.

      • Inhibitor wells: Diluted inhibitor solution and APN solution.

      • Blank wells: Assay buffer.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Activity:

    • Monitor the increase in absorbance at 405 nm at 37°C for 10-20 minutes. The release of p-nitroaniline from the substrate results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models.[12]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare APN Solution setup_plate Setup 96-well Plate (Control, Inhibitor, Blank) prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_velocity Calculate Initial Velocities measure_abs->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 determine_ki Determine Ki calc_inhibition->determine_ki

Fig. 3: Workflow for the Alanyl Aminopeptidase inhibition assay.
Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to determine the inhibitory effect of compounds on influenza virus neuraminidase.[13][14]

Materials:

  • Influenza virus sample

  • Neuraminidase inhibitor (e.g., 1-amino-4-phenylbut-3-en-2-ol derivative)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution

  • 96-well black flat-bottom plate

  • Fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the neuraminidase inhibitor.

    • Prepare a working solution of the MUNANA substrate.

    • Dilute the influenza virus to an appropriate concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the diluted virus and the serially diluted inhibitor to the respective wells.

    • Include control wells with virus only (no inhibitor) and blank wells (buffer only).

  • Incubation:

    • Incubate the plate to allow the inhibitor to bind to the neuraminidase.

  • Initiate Reaction:

    • Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction:

    • Add a stop solution to terminate the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions setup_plate Add Virus and Inhibitor to Plate prep_inhibitor->setup_plate prep_virus Prepare Virus Dilution prep_virus->setup_plate prep_substrate Prepare MUNANA Substrate add_substrate Add Substrate prep_substrate->add_substrate incubate1 Incubate (Inhibitor Binding) setup_plate->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction measure_fluorescence Measure Fluorescence stop_reaction->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Fig. 4: Workflow for the fluorescence-based neuraminidase inhibition assay.

References

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Potential NMDA Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide has been constructed based on the pharmacological profiles of structurally related compounds, including phenethylamine derivatives and other substituted aminobutanoic acids, to provide a framework for its potential evaluation. The data, experimental protocols, and proposed mechanisms presented herein are illustrative and based on analogs, and should not be considered as established findings for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid itself.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and depression.[2][3] Consequently, the development of NMDA receptor antagonists has been a significant focus of pharmaceutical research.[3]

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative. Its structural similarity to known NMDA receptor modulators, particularly those possessing a phenylethylamine scaffold, suggests its potential to interact with the NMDA receptor. Structurally related compounds, such as certain 1,2-diphenylethylamine derivatives and β-hydroxyamphetamine derivatives like ifenprodil and traxoprodil, have demonstrated NMDA receptor antagonist activity.[4][5][6] This guide will explore the potential NMDA receptor antagonist properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid by drawing parallels with these structurally analogous compounds.

Potential Mechanism of Action and Signaling Pathways

NMDA receptor antagonists can act through various mechanisms, including competitive antagonism at the glutamate or glycine binding sites, non-competitive antagonism via allosteric sites, or by blocking the ion channel pore (uncompetitive antagonism).[2] Given the structural features of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, it could potentially act as a competitive antagonist at the glutamate binding site on the GluN2 subunit or as an allosteric modulator.

The canonical NMDA receptor signaling cascade is initiated by the binding of glutamate and a co-agonist (glycine or D-serine), leading to the opening of the ion channel and a subsequent influx of Ca²⁺. This calcium influx activates a multitude of downstream signaling pathways. An antagonist would prevent this initial activation, thereby inhibiting these downstream effects.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC ERK ERK/MAPK Pathway CaMKII->ERK PKC->ERK CREB CREB Activation ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Antagonist (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Potential Antagonist) Antagonist->NMDAR

Figure 1: Proposed NMDA Receptor Antagonism Signaling Pathway.

Quantitative Data on Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. This data is intended to provide a reference for the potential potency and selectivity that could be expected.

Table 1: Binding Affinity of 1,2-Diphenylethylamine Derivatives at the [³H]MK-801 Site

CompoundEnantiomerKi (nM)[4]
1,2-Diphenylethylamine(S)120
(R)5200
1-(1,2-Diphenylethyl)piperidine(S)24
(R)1180

Table 2: Antagonist Activity of Aminocyclobutane Carboxylic Acid Derivatives

CompoundNMDA Antagonist Potency (vs. D-AP5)Reference
Compound 4bMore Potent[7]
Compound 24More Potent[7]
Compound 35More Potent[7]
Compound 40More Potent[7]

Table 3: Subunit Selectivity of Phenethylamine-based NMDA Receptor Antagonists

CompoundSubunit SelectivityIC₅₀ (nM)Reference
IfenprodilGluN2B~150[5]
TraxoprodilGluN2B~10[6]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the NMDA receptor antagonist activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor site by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from rat forebrain) start->prep incubate Incubate Membranes with Radioligand (e.g., [³H]MK-801) and Test Compound prep->incubate filter Rapid Filtration (to separate bound and free ligand) incubate->filter scintillate Scintillation Counting (to quantify bound radioactivity) filter->scintillate analyze Data Analysis (IC₅₀ and Ki determination) scintillate->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.

Objective: To determine the inhibition constant (Ki) of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid at a specific NMDA receptor binding site (e.g., the MK-801 site for uncompetitive antagonists).

Materials:

  • Rat forebrain membranes (or cell lines expressing specific NMDA receptor subunits)

  • Radioligand (e.g., [³H]MK-801)

  • Test compound: (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction. Resuspend the final pellet in the binding buffer.

  • Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique measures the effect of a compound on the ion flow through the NMDA receptor channel in response to agonist application.

Objective: To determine if (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid inhibits NMDA-induced currents and to characterize the nature of this inhibition (e.g., competitive, non-competitive).

Materials:

  • Xenopus oocytes injected with cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B/C/D)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Recording solution (e.g., Ba²⁺-containing Ringer's solution)

  • Agonists: Glutamate and Glycine

  • Test compound: (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the desired NMDA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Perfuse the chamber with the recording solution.

  • Eliciting Currents: Clamp the oocyte membrane potential (e.g., at -70 mV). Apply a solution containing glutamate and glycine to activate the NMDA receptors and record the resulting inward current.

  • Compound Application: Co-apply the test compound with the agonists at various concentrations.

  • Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of the test compound. Plot the percent inhibition of the current against the log concentration of the test compound to determine the IC₅₀ value. To investigate the mechanism of antagonism, concentration-response curves for the agonist can be generated in the presence of a fixed concentration of the antagonist (Schild analysis).

In Vivo Models

To assess the physiological effects of potential NMDA receptor antagonism, various in vivo models can be employed.

Example Model: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds with anticonvulsant activity, a known effect of many NMDA receptor antagonists.

Objective: To determine if (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid can protect against electrically induced seizures in rodents.

Procedure:

  • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • After a predetermined time for drug absorption, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).

Conclusion

While direct experimental evidence is lacking, the structural characteristics of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid suggest it is a plausible candidate for investigation as an NMDA receptor antagonist. The methodologies and comparative data presented in this guide, based on structurally related compounds, provide a comprehensive framework for its synthesis, characterization, and evaluation. Future research, including radioligand binding assays, electrophysiological recordings, and in vivo studies, is necessary to elucidate the specific pharmacological profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid and to determine its potential as a modulator of NMDA receptor function.

References

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Technical Profile of a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a non-canonical amino acid and a structural analogue of L-tyrosine. Its primary application lies in the field of medicinal chemistry, where it serves as a valuable building block for the synthesis of peptides and small molecule therapeutics. The additional methylene group in its side chain, compared to L-tyrosine, offers a strategic tool for modifying the pharmacological properties of parent compounds, including their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data for L-Homotyrosine. It is important to note that specific, in-depth studies on the pharmacology and toxicology of this compound are limited. Therefore, this guide also extrapolates potential properties based on its structural similarity to L-tyrosine and related compounds, while clearly indicating the speculative nature of such information. All quantitative data is summarized in structured tables, and a general experimental protocol for handling is provided. A hypothetical signaling pathway involvement is also visualized to guide future research.

Chemical and Physical Properties

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
CAS Number 221243-01-2[1]
Appearance White to off-white solid[1]
Solubility Soluble in water.[2]

Pharmacology

Direct pharmacological studies on (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are not extensively reported in the public domain. Its utility is primarily as a component in the synthesis of other pharmaceutically active molecules.[3][4]

Mechanism of Action (Hypothetical)

As a close structural analogue of L-tyrosine, L-Homotyrosine could potentially interact with biological pathways that utilize L-tyrosine. L-tyrosine is a precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine.[5][6] It is plausible that L-Homotyrosine could act as a competitive inhibitor or an alternative substrate for enzymes involved in these pathways, such as tyrosine hydroxylase. However, this remains a hypothesis and requires experimental validation.

Hypothetical Signaling Pathway Involvement

Hypothetical_Signaling_Pathway cluster_precursor Precursors cluster_enzyme Enzyme cluster_products Products L-Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase L-Tyrosine->Tyrosine_Hydroxylase Substrate L-Homotyrosine (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (L-Homotyrosine) L-Homotyrosine->Tyrosine_Hydroxylase Potential Competitive Inhibitor or Alternative Substrate L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA Catalyzes Hypothetical_Metabolite Hypothetical Metabolite Tyrosine_Hydroxylase->Hypothetical_Metabolite Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Experimental_Workflow start Start ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe weigh Weigh (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve adjust Adjust pH if necessary dissolve->adjust volume Bring to final volume adjust->volume store Store solution appropriately (-20°C or -80°C) volume->store end End store->end

References

Spectroscopic Profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Introduction

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various scientific fields, including medicinal chemistry and materials science. This guide presents a summary of its key spectroscopic signatures.

Spectroscopic Data

Due to the limited availability of published experimental spectra for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, the following data is based on established spectroscopic principles and predictive models. These values serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.05Doublet2HAr-H (ortho to -CH₂-)
~6.75Doublet2HAr-H (ortho to -OH)
~3.80Triplet1Hα-CH
~2.60Triplet2HAr-CH₂-
~2.10Multiplet2H-CH₂-CH(NH₂)-
VariableBroad Singlet3H-NH₂, -COOH, Ar-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~175C=O (Carboxylic acid)
~155Ar-C (attached to -OH)
~130Ar-C (ipso, attached to -CH₂-)
~130Ar-CH (ortho to -CH₂-)
~115Ar-CH (ortho to -OH)
~55α-C (CH-NH₂)
~35Ar-CH₂-
~30-CH₂-CH(NH₂)-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid & Phenol)
3100-3000MediumN-H stretch (Amine)
3000-2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1500MediumC=C stretch (Aromatic ring)
~1600MediumN-H bend (Amine)
~1250StrongC-O stretch (Phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
195.08[M]⁺ (Molecular Ion)
178.08[M-NH₃]⁺
150.08[M-COOH]⁺
107.05[HO-C₆H₄-CH₂]⁺ (Tropylium ion)
77.04[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate generalized workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis 1D & 2D NMR Spectra (Structure Elucidation) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Group ID) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Weight & Fragmentation) MS_Acq->MS_Analysis Final_Structure Structural Confirmation NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship Logical Relationship of Spectroscopic Techniques Compound (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure (Carbon-Hydrogen Framework) NMR->Structure Functional_Groups Functional Groups (-OH, -NH₂, -COOH, C=C) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the molecular information they provide.

Methodological & Application

Application Notes and Protocols for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in In Vivo Neuroscience Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a synthetic amino acid analog. While specific in vivo neuroscience data for this compound is limited, its structural similarity to endogenous amino acids and neurotransmitter precursors suggests its potential utility in neuropharmacological research. These application notes provide a generalized protocol for the initial investigation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in in vivo neuroscience models, drawing from standard methodologies for novel psychoactive compounds. The primary aim is to offer a structured approach to evaluate its pharmacokinetic profile, safety, and potential effects on neurotransmitter systems and behavior.

Potential Mechanism of Action

The mechanism of action for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid has not been fully elucidated. However, based on its structure, potential targets for investigation include:

  • Amino Acid Transporters: Competition with endogenous amino acids for transport across the blood-brain barrier.

  • Neurotransmitter Synthesis: Potential as a precursor or false transmitter in catecholaminergic or other monoaminergic pathways.

  • Enzyme Inhibition: A structurally similar compound, 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been identified as a potent inhibitor of kynureninase, an enzyme in the kynurenine pathway of tryptophan metabolism.[1] This suggests that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid could also modulate this pathway, which is implicated in various neurological disorders.

Preclinical In Vivo Evaluation: A Generalized Protocol

This protocol outlines a phased approach for the in vivo assessment of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Phase 1: Pharmacokinetic and Tolerability Studies

Objective: To determine the pharmacokinetic profile and establish a safe dose range of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in a rodent model (e.g., Sprague-Dawley rats).

Experimental Protocol:

  • Compound Preparation:

    • Dissolve (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in a sterile, biocompatible vehicle (e.g., 0.9% saline, phosphate-buffered saline). The solubility should be determined empirically. Sonication or pH adjustment may be necessary.

  • Animal Model:

    • Male Sprague-Dawley rats (250-300 g) are cannulated in the jugular vein for intravenous administration and blood sampling. For oral administration, no prior surgery is required.

  • Administration and Dosing:

    • Intravenous (IV): Administer single bolus doses of 0.5, 1, 10, and 30 mg/kg.

    • Oral (PO): Administer single doses of 1, 10, and 30 mg/kg via gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Sample Analysis:

    • Determine plasma concentrations of the compound using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Pharmacokinetic Parameters (Hypothetical Data)

ParameterIV Dose (10 mg/kg)PO Dose (30 mg/kg)
Cmax (µg/mL) 15.2 ± 2.18.9 ± 1.5
Tmax (min) 560
AUC (µg*min/mL) 1850 ± 2502100 ± 300
t1/2 (min) 180 ± 30210 ± 45
Bioavailability (%) N/A~70%
Phase 2: Behavioral Screening

Objective: To assess the potential behavioral effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Experimental Protocol:

  • Animal Model:

    • Male C57BL/6 mice (20-25 g).

  • Administration:

    • Administer the compound intraperitoneally (IP) or orally (PO) at doses determined from Phase 1 (e.g., 10, 30, and 100 mg/kg).

  • Behavioral Tests (30 minutes post-injection):

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further evaluate anxiety-like behavior.

    • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.

    • Rotarod Test: To assess motor coordination.

  • Data Collection and Analysis:

    • Use automated tracking software to record and analyze animal movement and behavior. Statistical analysis (e.g., ANOVA) should be used to compare dose groups to a vehicle control group.

Data Presentation: Behavioral Effects (Hypothetical Data)

Behavioral TestDose (mg/kg)Outcome
Open Field 3020% increase in distance traveled
10050% increase in distance traveled
Elevated Plus Maze 30No significant change
10030% increase in time spent in open arms
Forced Swim Test 3025% decrease in immobility time
10040% decrease in immobility time
Phase 3: Neurochemical Analysis

Objective: To investigate the effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid on neurotransmitter levels in specific brain regions.

Experimental Protocol:

  • Animal Model:

    • Male Sprague-Dawley rats with guide cannulae implanted for microdialysis in a target brain region (e.g., prefrontal cortex, striatum, or hippocampus).

  • Administration:

    • Administer the compound systemically (IP or PO) at a behaviorally active dose determined in Phase 2.

  • Microdialysis:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after compound administration.

  • Neurochemical Analysis:

    • Analyze dialysate samples for levels of key neurotransmitters (e.g., dopamine, serotonin, norepinephrine, and their metabolites) using HPLC with electrochemical detection or MS.

  • Data Analysis:

    • Express neurotransmitter levels as a percentage of baseline and compare the effects of the compound to a vehicle control group.

Data Presentation: Neurotransmitter Changes (Hypothetical Data)

Brain RegionNeurotransmitterDose (mg/kg)Maximum Change from Baseline (%)
Prefrontal Cortex Dopamine30+50%
Serotonin30+20%
Striatum Dopamine30+150%
Serotonin30+30%

Safety and Toxicology

The toxicological properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid have not been thoroughly investigated. Related compounds may cause skin and eye irritation. It is crucial to handle the compound with appropriate personal protective equipment. Preliminary safety assessments should include observations for any adverse clinical signs, changes in body weight, and post-mortem macroscopic examination of major organs.

Visualizations

Signaling Pathway Diagram

G Hypothesized Signaling Pathway Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound (S)-2-Amino-4- (4-hydroxyphenyl)butanoic acid BBB Blood-Brain Barrier Compound->BBB Systemic Administration TH Tyrosine Hydroxylase Compound->TH Potential Modulation AAT Amino Acid Transporters BBB->AAT AAT->Compound Potential Competition/ Uptake Tyr Tyrosine AAT->Tyr Endogenous Tyr->TH L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase L_DOPA->DDC DA Dopamine DDC->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Release Release DA_vesicle->Release DA_R Dopamine Receptors Release->DA_R Synaptic Cleft Signal Signal Transduction DA_R->Signal

Caption: Hypothesized modulation of dopamine synthesis and release by (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Experimental Workflow Diagram

G In Vivo Experimental Workflow cluster_phase1 Phase 1: PK & Tolerability cluster_phase2 Phase 2: Behavioral Screening cluster_phase3 Phase 3: Neurochemical Analysis P1_Admin IV & PO Administration (Rats) P1_Sample Blood Sampling P1_Admin->P1_Sample P1_Analyze HPLC-MS Analysis P1_Sample->P1_Analyze P1_Data Calculate PK Parameters P1_Analyze->P1_Data P2_Admin IP/PO Administration (Mice) P1_Data->P2_Admin Dose Selection P2_Tests Behavioral Assays (Open Field, EPM, FST) P2_Admin->P2_Tests P2_Analyze Automated Tracking & Statistical Analysis P2_Tests->P2_Analyze P3_Admin Systemic Administration (Rats) P2_Analyze->P3_Admin Identify Active Dose P3_Dialysis Microdialysis P3_Admin->P3_Dialysis P3_Analyze HPLC-ED/MS Analysis P3_Dialysis->P3_Analyze P3_Data Quantify Neurotransmitters P3_Analyze->P3_Data

Caption: Phased experimental workflow for the in vivo evaluation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

References

Application Note: Electrophysiological Characterization of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide using Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a novel amino acid derivative with a chemical structure suggestive of potential interactions with amino acid-gated ion channels. This application note provides a detailed protocol for investigating the effects of this compound on N-methyl-D-aspartate (NMDA) receptors using whole-cell patch-clamp electrophysiology in a heterologous expression system. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, is a well-established target for novel therapeutics aimed at a range of neurological disorders.[1][2][3] This document outlines the necessary steps for cell preparation, electrophysiological recording, and data analysis to characterize the pharmacological profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide.

Hypothesized Mechanism of Action

Based on its structural similarity to glutamate, the endogenous agonist for NMDA receptors, it is hypothesized that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide may act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[4][5] By competing with glutamate, the compound is expected to reduce the ion flow through the NMDA receptor channel, leading to an inhibition of the postsynaptic current. This inhibitory effect is anticipated to be concentration-dependent.

Signaling Pathway

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Compound (S)-2-Amino-4-(4-hydroxyphenyl) butanoic acid hydrobromide Compound->NMDA_R Competitive Antagonism Block Channel Block Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Na_ion Na⁺ NMDA_R->Na_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activation Block->NMDA_R

Caption: Hypothesized antagonistic action on the NMDA receptor signaling pathway.

Experimental Protocols

This section details the methodology for characterizing the effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide on NMDA receptors expressed in HEK293 cells.

1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Co-transfect cells with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor, along with a green fluorescent protein (GFP) plasmid for visualization. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Culture transfected cells for 24-48 hours before electrophysiological recordings.

2. Solutions and Reagents

Solution TypeComponentConcentration (mM)
External (Bath) Solution NaCl140
KCl2.8
CaCl₂1
HEPES10
Glycine0.1
Sucroseto adjust osmolality
Internal (Pipette) Solution CsCl130
BAPTA10
HEPES10
Mg-ATP4
Na-GTP0.3
  • Adjust the pH of the external solution to 7.2 with NaOH and the internal solution to 7.2 with CsOH.[6]

  • Osmolality should be approximately 290-300 mOsm for the external solution and 275-285 mOsm for the internal solution.

  • Prepare a stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in the external solution and perform serial dilutions to obtain the desired final concentrations.

3. Whole-Cell Patch-Clamp Recording

  • Apparatus: Use a standard patch-clamp setup, including an inverted microscope with fluorescence optics, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.

  • Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Procedure:

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

    • Identify a GFP-positive cell for recording.

    • Approach the cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.[7]

    • Clamp the cell at a holding potential of -70 mV.

  • Drug Application: Apply NMDA (100 µM) and glycine (10 µM) to evoke a baseline current. Once a stable baseline is achieved, co-apply different concentrations of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide with the agonists.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Co-transfection with GluN1, GluN2A, and GFP cell_culture->transfection incubation Incubation (24-48h) transfection->incubation patching Whole-Cell Patching of a GFP-positive cell incubation->patching baseline Record Baseline NMDA Current (-70 mV) patching->baseline application Apply Test Compound + NMDA/Glycine baseline->application washout Washout application->washout measurement Measure Peak Current Amplitude and Kinetics application->measurement dose_response Construct Dose-Response Curve measurement->dose_response ic50 Calculate IC₅₀ dose_response->ic50

Caption: Workflow for patch-clamp analysis of the test compound.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the described patch-clamp experiments.

Concentration (µM)Peak Current (pA)% InhibitionRise Time (ms)Decay Tau (ms)
Control (NMDA/Glycine) -512 ± 450%12.5 ± 1.1155 ± 12
1 -435 ± 3815.0%12.8 ± 1.3153 ± 11
10 -261 ± 2949.0%13.1 ± 1.5156 ± 14
50 -118 ± 1576.9%13.5 ± 1.4158 ± 13
100 -61 ± 988.1%13.9 ± 1.6160 ± 15
IC₅₀ (µM) \multicolumn{4}{c}{10.2}

Data Analysis and Interpretation

The data presented in the table suggests that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide acts as an inhibitor of NMDA receptor currents in a concentration-dependent manner. The calculated IC₅₀ value of 10.2 µM indicates a moderate potency. The minimal changes in the rise time and decay tau suggest that the compound is likely a competitive antagonist and does not significantly alter the channel gating kinetics at the concentrations tested.

This application note provides a comprehensive, albeit hypothetical, framework for the electrophysiological characterization of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. The detailed protocols and expected outcomes serve as a valuable resource for researchers investigating novel modulators of the NMDA receptor. The presented methodology can be adapted to study other ion channels and receptor subtypes, contributing to the broader efforts in drug discovery and development for neurological disorders.

References

Application Notes and Protocols for the Large-Scale Laboratory Preparation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale laboratory synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, a valuable chiral building block in pharmaceutical development. The protocol details a robust and scalable chemoenzymatic approach, commencing with the synthesis of the racemic hydantoin precursor, followed by a highly selective enzymatic resolution to yield the desired (S)-enantiomer. The final step involves the formation of the hydrobromide salt. This method offers high yields and excellent enantiomeric purity, making it suitable for producing significant quantities of the target compound for research and preclinical studies. All quantitative data is summarized for clarity, and detailed experimental workflows are visualized.

Synthetic Strategy Overview

The overall synthetic pathway employs a three-stage process designed for scalability and efficiency. The initial step involves the synthesis of the racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin from 3-(4-hydroxyphenyl)propanal. Subsequently, a stereoselective enzymatic hydrolysis of the (S)-hydantoin is performed using a recombinant hydantoinase, leaving the (R)-hydantoin largely unreacted. Finally, the resulting (S)-N-carbamoyl-amino acid is hydrolyzed, and the free (S)-amino acid is isolated and converted to its hydrobromide salt.

G cluster_0 Stage 1: Racemic Hydantoin Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Hydrolysis & Salt Formation A 3-(4-Hydroxyphenyl)propanal D Reaction & Cyclization A->D B Potassium Cyanide B->D C Ammonium Carbonate C->D E Racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin D->E F Racemic Hydantoin E->F H Selective Hydrolysis F->H G Hydantoinase Enzyme G->H I (S)-N-Carbamoyl-amino acid H->I J (R)-Hydantoin (unreacted) H->J K (S)-N-Carbamoyl-amino acid I->K L Acid Hydrolysis K->L M (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid L->M O Crystallization M->O N Hydrobromic Acid N->O P (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide O->P

Figure 1: Overall synthetic workflow for the preparation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a large-scale laboratory preparation, starting with 1 kg of 3-(4-hydroxyphenyl)propanal.

StepStarting MaterialProductMolecular Weight ( g/mol )Starting Quantity (kg)Theoretical Yield (kg)Actual Yield (kg)Yield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)
1. Hydantoin Synthesis3-(4-Hydroxyphenyl)propanalRacemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin220.231.001.471.3290>98N/A
2. Enzymatic Resolution & HydrolysisRacemic Hydantoin(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid195.221.320.590.5085>99>99
3. Hydrobromide Salt Formation(S)-Amino Acid(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide276.130.500.710.6795>99.5>99

Experimental Protocols

Stage 1: Synthesis of Racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin

This protocol describes the synthesis of the racemic hydantoin precursor.

G A Charge Reactor with: - 3-(4-Hydroxyphenyl)propanal - Ethanol - Water C Slowly add KCN/(NH4)2CO3 solution to the reactor at 50-60°C A->C B Prepare Solution of: - Potassium Cyanide - Ammonium Carbonate - Water B->C D Maintain reaction at 60°C for 12 hours C->D E Cool to 0-5°C and hold for 2 hours D->E F Filter the precipitate E->F G Wash with cold water and ethanol F->G H Dry under vacuum at 60°C G->H I Racemic Hydantoin Product H->I

Figure 2: Experimental workflow for the synthesis of racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin.

Materials:

  • 3-(4-Hydroxyphenyl)propanal (1.00 kg, 6.66 mol)

  • Potassium Cyanide (0.52 kg, 7.99 mol)

  • Ammonium Carbonate (1.92 kg, 19.98 mol)

  • Ethanol (5 L)

  • Deionized Water (10 L)

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-(4-hydroxyphenyl)propanal, ethanol, and 5 L of deionized water.

  • In a separate vessel, dissolve potassium cyanide and ammonium carbonate in 5 L of deionized water.

  • Heat the reactor contents to 55°C with stirring.

  • Slowly add the potassium cyanide/ammonium carbonate solution to the reactor over 2 hours, maintaining the temperature between 50°C and 60°C.

  • After the addition is complete, stir the reaction mixture at 60°C for 12 hours.

  • Cool the reaction mixture to 0-5°C and stir for an additional 2 hours to promote crystallization.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the filter cake with 2 L of cold deionized water, followed by 1 L of cold ethanol.

  • Dry the solid in a vacuum oven at 60°C to a constant weight.

Expected Outcome:

  • Yield: ~1.32 kg (90%) of a white to off-white solid.

  • Purity (HPLC): >98%.

Stage 2: Enzymatic Resolution and Hydrolysis

This protocol utilizes a recombinant hydantoinase to selectively hydrolyze the (S)-hydantoin.

G A Suspend Racemic Hydantoin in Phosphate Buffer (pH 8.0) B Add Hydantoinase Enzyme A->B C Stir at 40°C and monitor reaction progress by HPLC B->C D Once ~50% conversion is reached, filter to remove unreacted (R)-hydantoin C->D E Acidify filtrate with HCl to pH 1-2 D->E F Heat to 90-100°C for 4 hours to hydrolyze N-carbamoyl group E->F G Cool to room temperature and adjust pH to 6.0 with NaOH F->G H Cool to 0-5°C to crystallize the (S)-amino acid G->H I Filter and wash with cold water H->I J Dry under vacuum I->J K (S)-Amino Acid Product J->K

Figure 3: Workflow for the enzymatic resolution and subsequent hydrolysis to obtain the (S)-amino acid.

Materials:

  • Racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin (1.32 kg, 5.99 mol)

  • Recombinant L-hydantoinase (e.g., from Bacillus sp.)

  • Potassium Phosphate Buffer (0.1 M, pH 8.0, 15 L)

  • Concentrated Hydrochloric Acid (~12 M)

  • Sodium Hydroxide Solution (6 M)

Procedure:

  • Suspend the racemic hydantoin in 15 L of 0.1 M potassium phosphate buffer (pH 8.0) in a temperature-controlled reactor.

  • Add the L-hydantoinase enzyme preparation (activity to be determined based on the specific enzyme batch).

  • Stir the mixture at 40°C. Monitor the reaction progress by HPLC for the disappearance of the (S)-hydantoin and the appearance of the (S)-N-carbamoyl-amino acid.

  • When approximately 50% of the racemic hydantoin has been consumed (typically 18-24 hours), cool the mixture to room temperature.

  • Filter the suspension to remove the unreacted (R)-hydantoin. The (R)-hydantoin can be racemized and recycled in subsequent batches.

  • Transfer the filtrate to a clean reactor and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the solution to 90-100°C for 4 hours to hydrolyze the N-carbamoyl group.

  • Cool the solution to room temperature and carefully adjust the pH to the isoelectric point of the amino acid (~pH 6.0) with 6 M sodium hydroxide solution.

  • Cool the solution to 0-5°C and stir for 2-4 hours to induce crystallization of the free (S)-amino acid.

  • Filter the product, wash with cold deionized water, and dry in a vacuum oven at 50°C.

Expected Outcome:

  • Yield: ~0.50 kg (85% based on the (S)-enantiomer in the racemate).

  • Purity (HPLC): >99%.

  • Enantiomeric Excess (chiral HPLC): >99%.

Stage 3: Preparation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

This protocol describes the final salt formation step.

G A Suspend (S)-Amino Acid in Isopropanol B Heat to 40-50°C to aid dissolution A->B C Slowly add 48% Hydrobromic Acid B->C D Stir at 40-50°C for 1 hour C->D E Cool slowly to 0-5°C and stir for 2 hours D->E F Filter the crystalline product E->F G Wash with cold isopropanol F->G H Dry under vacuum at 40°C G->H I Final Hydrobromide Salt Product H->I

Figure 4: Experimental workflow for the hydrobromide salt formation.

Materials:

  • (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (0.50 kg, 2.56 mol)

  • Isopropanol (5 L)

  • Hydrobromic Acid (48% aqueous solution, ~0.45 L, 4.09 mol)

Procedure:

  • Suspend the (S)-amino acid in 5 L of isopropanol in a suitable reactor.

  • Warm the suspension to 40-50°C with stirring.

  • Slowly add the 48% hydrobromic acid to the suspension over 30 minutes. The solid should dissolve to form a clear solution.

  • Stir the solution at 40-50°C for 1 hour.

  • Slowly cool the solution to 0-5°C over 2-3 hours to promote crystallization.

  • Stir at 0-5°C for an additional 2 hours.

  • Filter the crystalline product and wash the filter cake with 1 L of cold isopropanol.

  • Dry the product in a vacuum oven at 40°C to a constant weight.

Expected Outcome:

  • Yield: ~0.67 kg (95%).

  • Purity (HPLC): >99.5%.

  • Appearance: White to off-white crystalline solid.

Safety Precautions

  • Potassium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Hydrobromic Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: Follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals. Use of a blast shield is recommended for reactions under pressure or with the potential for exothermic runaway.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • Chiral HPLC: To determine enantiomeric excess.

  • Melting Point: As a physical constant for identification.

  • Elemental Analysis: To confirm the elemental composition.

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amino Acids in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirality is a critical attribute in pharmaceutical sciences, as the enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The demand for enantiomerically pure chiral amino acids, both proteinogenic and non-proteinogenic, has surged due to their extensive use as building blocks in the synthesis of a wide array of pharmaceuticals.[2][3] Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing these high-value compounds.[4] Enzymes offer remarkable stereoselectivity, operate under mild reaction conditions, and reduce the environmental impact of chemical manufacturing, making them ideal catalysts for the synthesis of chiral molecules.[3][5]

These application notes provide an overview of key biocatalytic strategies for synthesizing chiral amino acids, complete with detailed experimental protocols and comparative data to guide researchers in pharmaceutical development.

Key Biocatalytic Strategies

Several enzymatic approaches are employed for the synthesis of chiral amino acids, each with its own advantages and substrate scope. The most prominent methods include:

  • Reductive Amination of α-Keto Acids: This method utilizes amino acid dehydrogenases (AADHs) or engineered amine dehydrogenases (AmDHs) to catalyze the direct conversion of a prochiral α-keto acid into a chiral amino acid.[6][7] This approach is highly atom-efficient and can achieve theoretical yields of up to 100%.[7] A crucial aspect of this method is the regeneration of the NAD(P)H cofactor, which is often accomplished using a secondary enzyme system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[8][9]

  • Asymmetric Transamination: Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a prochiral ketone or α-keto acid acceptor.[10][11] ω-Transaminases (ω-TAs) are particularly valuable as they can act on substrates without a carboxyl group, expanding their utility in synthesizing a variety of chiral amines and amino acids.[10][11]

  • Kinetic Resolution of Racemates: This strategy involves the enantioselective transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

    • Acylases: These enzymes catalyze the stereoselective hydrolysis of N-acyl-D,L-amino acids, leaving the unreacted N-acyl-amino acid of the opposite configuration.[12] This method is widely used in industrial processes.

    • Amidases: Similarly, amidases can be used for the kinetic resolution of racemic amino acid amides.[13] By employing a racemase in conjunction with a stereoselective amidase, a dynamic kinetic resolution (DKR) can be achieved, theoretically converting the entire racemic starting material into a single enantiomeric product.[14][15][16]

Data Presentation: Comparison of Biocatalytic Methods

The following tables summarize quantitative data for different biocatalytic approaches to chiral amino acid synthesis, providing a basis for comparison.

Table 1: Reductive Amination of α-Keto Acids

Enzyme System (AADHs/AmDHs)Substrate (α-Keto Acid)Product (Chiral Amino Acid)Cofactor Regeneration SystemYield (%)Enantiomeric Excess (e.e., %)Reference
Phenylalanine Dehydrogenase (engineered)2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid(S)-N-Boc-3-hydroxyadamantylglycineFormate DehydrogenaseHigh>99[8]
Leucine DehydrogenaseTrimethylpyruvic acidL-tert-LeucineFormate Dehydrogenase>95>99.5[3]
Sporosarcina psychrophila AmDH (engineered)1-hydroxy-2-butanone(S)-2-amino-1-butanolGlucose Dehydrogenase>99>99[1]

Table 2: Asymmetric Synthesis using Transaminases

Transaminase (Source)Substrate (Ketone/Keto Acid)Amino DonorProduct (Chiral Amine/Amino Acid)Yield (%)Enantiomeric Excess (e.e., %)Reference
ω-TA from Burkholderia graminisβ-Keto estersIsopropylamineβ-Amino acids>90>99[10]
Transaminase (Engineered)Prositagliptin ketoneIsopropylamineSitagliptin92>99.95[17]
ω-TA from Sphaerobacter thermophilusVarious aromatic ketones(S)-α-MethylbenzylamineAromatic β- and γ-amino acids>85>99[10]

Table 3: Kinetic Resolution of Racemic Amino Acid Derivatives

EnzymeSubstrate (Racemic Mixture)Resolution PrincipleProductYield (%)Enantiomeric Excess (e.e., %)Reference
Acylase IN-Acetyl-D,L-amino acidsEnantioselective hydrolysisL-Amino acids~50>99[12][18]
D-aminopeptidase & ACL RacemaseD,L-Alanine amideDynamic Kinetic ResolutionD-Alanine~100>99[14][15]
Penicillin G Acylase (mutant)D,L-GlutamineEnantioselective acylationD-Glutamine~5097[19][20]
Amidase from Pseudomonas putidaD,L-Amino acid amidesEnantioselective hydrolysisL-Amino acids~50High[13]

Experimental Protocols

Protocol 1: Reductive Amination of an α-Keto Acid using Leucine Dehydrogenase with Formate Dehydrogenase for Cofactor Regeneration

This protocol describes the synthesis of L-tert-leucine from trimethylpyruvic acid.

Materials:

  • Leucine Dehydrogenase (LeuDH) from Bacillus sp.

  • Formate Dehydrogenase (FDH) from Candida boidinii

  • Trimethylpyruvic acid

  • Ammonium formate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • HCl (1 M) for pH adjustment and product precipitation

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, dissolve trimethylpyruvic acid (e.g., 50 g/L) and ammonium formate (e.g., 1.5 equivalents) in 100 mM potassium phosphate buffer (pH 7.5).

  • Cofactor Addition: Add NAD+ to a final concentration of 0.1-1.0 mM.

  • Enzyme Addition: Add LeuDH (e.g., 1-5 kU/L) and FDH (e.g., 1-5 kU/L) to the reaction mixture. The enzymes can be used as cell-free extracts, purified enzymes, or immobilized preparations.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours. Monitor the reaction progress by measuring the consumption of the α-keto acid or the formation of L-tert-leucine using HPLC.

  • Reaction Termination and Product Isolation: Once the reaction has reached completion, terminate it by lowering the pH to approximately 2.0 with 1 M HCl. This will precipitate the product, L-tert-leucine.

  • Purification: Collect the precipitated L-tert-leucine by filtration, wash with cold deionized water, and dry under vacuum.

  • Analysis: Determine the yield and enantiomeric excess of the final product using chiral HPLC or GC.

Protocol 2: Dynamic Kinetic Resolution of a Racemic Amino Acid Amide using an Amidase and a Racemase

This protocol outlines the synthesis of an enantiopure D-amino acid from its racemic amide.

Materials:

  • D,L-amino acid amide (e.g., D,L-Alanine amide)

  • D-aminopeptidase (DAP) from Ochrobactrum anthropi

  • α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the D,L-amino acid amide (e.g., 50 mM) in 100 mM potassium phosphate buffer (pH 7.3).

  • Cofactor for Racemase: Add PLP to a final concentration of 2 µM.[14]

  • Enzyme Addition: Add DAP (e.g., 0.15 U/mL) and ACL racemase (e.g., 0.15 U/mL) to the solution.[14]

  • Incubation: Incubate the reaction mixture at 30°C with gentle stirring.[15]

  • Monitoring: Monitor the conversion of the L-amino acid amide and the formation of the D-amino acid over time (e.g., 6-12 hours) using a suitable analytical method like HPLC.

  • Work-up and Isolation: Once the reaction is complete (i.e., the L-amide is fully consumed), the D-amino acid can be isolated from the reaction mixture. Depending on the properties of the amino acid, this may involve techniques such as ion-exchange chromatography or crystallization.

  • Characterization: Confirm the yield and determine the enantiomeric purity of the D-amino acid product by chiral HPLC or other appropriate methods.

Visualizations

Below are diagrams illustrating the biocatalytic pathways and experimental workflows described.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products cluster_cofactor_regeneration Cofactor Regeneration KetoAcid α-Keto Acid AADH Amino Acid Dehydrogenase (AADH) KetoAcid->AADH Ammonia Ammonia (NH3) Ammonia->AADH NADPH NAD(P)H NADPH->AADH AminoAcid Chiral Amino Acid AADH->AminoAcid NADP NAD(P)+ AADH->NADP FDH Formate Dehydrogenase (FDH) NADP->FDH FDH->NADPH CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

Caption: Reductive amination of an α-keto acid.

Transaminase_Pathway cluster_half_reaction1 Half-Reaction 1 cluster_half_reaction2 Half-Reaction 2 AminoDonor Amino Donor (e.g., L-Alanine) Enzyme_PLP Transaminase-PLP AminoDonor->Enzyme_PLP KetoAcid_Byproduct Keto Acid Byproduct (e.g., Pyruvate) Enzyme_PLP->KetoAcid_Byproduct Enzyme_PMP Transaminase-PMP Enzyme_PLP->Enzyme_PMP Enzyme_PMP->Enzyme_PLP KetoAcid_Substrate α-Keto Acid Substrate Chiral_AminoAcid Chiral Amino Acid Product Enzyme_PMP->Chiral_AminoAcid KetoAcid_Substrate->Enzyme_PMP

Caption: Ping-pong mechanism of transaminase.

Kinetic_Resolution_Workflow RacemicMix Racemic Mixture (D,L-N-Acyl Amino Acid) Enzyme Acylase RacemicMix->Enzyme Separation Separation Enzyme->Separation L_Product L-Amino Acid Separation->L_Product Hydrolyzed D_Unreacted D-N-Acyl Amino Acid Separation->D_Unreacted Unreacted

Caption: Kinetic resolution using acylase.

References

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid as a tool compound for neurological disorder research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a non-proteinogenic amino acid that holds significant potential as a tool compound in the field of neurological disorder research. Its structural similarity to L-Tyrosine, the endogenous precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—positions it as a valuable molecule for investigating the roles of these neurotransmitter systems in the pathophysiology of various neurological and psychiatric conditions. This document provides detailed application notes and experimental protocols for utilizing (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in preclinical research settings.

The rationale for using L-Homotyrosine lies in its ability to be metabolized to L-Tyrosine, thereby increasing the substrate availability for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[1][2] This modulation of the catecholaminergic pathways allows researchers to explore the downstream effects on neuronal function, synaptic plasticity, and behavior. Consequently, L-Homotyrosine can be employed to model and investigate disorders characterized by dysregulated catecholamine signaling, such as Parkinson's disease, Alzheimer's disease, schizophrenia, and stress-related cognitive decline.[3][4]

Potential Applications in Neurological Research

  • Investigating Dopaminergic and Noradrenergic Pathways: By serving as a precursor to L-Tyrosine, L-Homotyrosine can be used to enhance the synthesis of dopamine and norepinephrine, aiding in the study of their roles in motor control, motivation, cognition, and mood.[1][5]

  • Modeling Neurodegenerative Diseases: In models of Parkinson's disease, where dopaminergic neurons degenerate, L-Homotyrosine could be explored as a strategy to boost dopamine levels and potentially mitigate motor deficits. Similarly, its impact on norepinephrine levels could be relevant for studying the cognitive and affective symptoms of Alzheimer's disease.

  • Assessing Cognitive Enhancement: Given that L-Tyrosine has been shown to improve cognitive performance under stressful conditions by replenishing depleted catecholamine levels, L-Homotyrosine can be used to investigate mechanisms of cognitive enhancement and resilience to stress.[1][3]

  • Screening for Novel Therapeutics: L-Homotyrosine can be used as a tool to validate assays and models for screening new chemical entities that target the catecholamine system.

Quantitative Data Summary

While specific quantitative data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in neurological models is still emerging, the following table summarizes the expected outcomes based on studies with its metabolic product, L-Tyrosine. Researchers using L-Homotyrosine can expect to observe similar, though potentially more prolonged, effects due to its conversion kinetics.

Parameter Experimental Model Expected Outcome with L-Homotyrosine Administration Reference for L-Tyrosine Effect
Dopamine & Norepinephrine Levels Rodent Striatum and Prefrontal Cortex (Microdialysis)Increased extracellular levels of dopamine and norepinephrine and their metabolites (DOPAC, HVA, MHPG).[5]
Cognitive Function Human subjects under physical or psychological stressAttenuation of cognitive decline in tasks assessing working memory and executive function.[1][3]
Motor Function Rodent model of Parkinson's Disease (e.g., 6-OHDA lesion)Improvement in motor performance (e.g., rotarod test, cylinder test).Inferred from the role of dopamine
Synaptic Plasticity In vitro hippocampal slices (Electrophysiology)Modulation of long-term potentiation (LTP) or long-term depression (LTD).Inferred from the role of catecholamines

Experimental Protocols

Protocol 1: In Vitro Assessment of Catecholamine Synthesis in PC12 Cells

This protocol describes how to assess the effect of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid on catecholamine synthesis in a common neuronal cell line.

Materials:

  • PC12 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

  • L-Tyrosine (as a positive control)

  • Tyrosine-free DMEM

  • HPLC system with electrochemical detection

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates. Once they reach 80% confluency, replace the medium with tyrosine-free DMEM for 24 hours to deplete endogenous tyrosine.

  • Treat the cells with varying concentrations of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (e.g., 10, 50, 100 µM) or L-Tyrosine (positive control) for 4 hours.

  • Neurotransmitter Extraction: Wash the cells with ice-cold PBS and lyse them with 0.1 M perchloric acid.

  • Quantification: Centrifuge the lysates and analyze the supernatant for dopamine and norepinephrine content using HPLC with electrochemical detection.

Protocol 2: In Vivo Assessment of Cognitive Function in a Rodent Model of Stress

This protocol outlines a method to evaluate the potential of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid to mitigate stress-induced cognitive deficits.

Materials:

  • Adult male Sprague-Dawley rats

  • (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

  • Vehicle (e.g., saline)

  • Morris Water Maze or Y-maze apparatus

  • Stress-inducing paradigm (e.g., acute restraint stress)

Procedure:

  • Animal Handling and Habituation: Acclimate the rats to the housing facility and handling for at least one week before the experiment.

  • Drug Administration: Administer (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle 60 minutes before the stressor and behavioral testing.

  • Stress Induction: Subject the animals to acute restraint stress for 30 minutes.

  • Behavioral Testing: 30 minutes after the stressor, assess spatial learning and memory using the Morris Water Maze or working memory using the Y-maze.

  • Data Analysis: Analyze the behavioral data (e.g., escape latency, path length, percentage of spontaneous alternations) using appropriate statistical methods (e.g., ANOVA).

Visualizations

signaling_pathway L_Homotyrosine (S)-2-Amino-4-(4- hydroxyphenyl)butanoic acid Metabolism Metabolic Conversion L_Homotyrosine->Metabolism L_Tyrosine L-Tyrosine Metabolism->L_Tyrosine TH Tyrosine Hydroxylase (TH) L_Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Neurological_Effects Neurological & Behavioral Effects (Cognition, Motor Control) Dopamine->Neurological_Effects Norepinephrine Norepinephrine DBH->Norepinephrine Norepinephrine->Neurological_Effects

Caption: Metabolic pathway of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid to catecholamines.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start PC12 Cell Culture invitro_treatment Treatment with L-Homotyrosine invitro_start->invitro_treatment invitro_extraction Catecholamine Extraction invitro_treatment->invitro_extraction invitro_analysis HPLC-ED Analysis invitro_extraction->invitro_analysis invitro_result Quantification of Dopamine & Norepinephrine invitro_analysis->invitro_result invivo_start Rodent Model invivo_drug L-Homotyrosine Administration invivo_start->invivo_drug invivo_stress Stress Induction (Optional) invivo_drug->invivo_stress invivo_behavior Behavioral Testing (e.g., MWM, Y-maze) invivo_stress->invivo_behavior invivo_analysis Data Analysis invivo_behavior->invivo_analysis invivo_result Assessment of Cognitive or Motor Function invivo_analysis->invivo_result

Caption: Workflow for in vitro and in vivo evaluation of L-Homotyrosine.

References

Application Notes and Protocols: Investigating the Behavioral Effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for characterizing the behavioral effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, in animal models. The following protocols detail the use of standard behavioral assays to assess locomotor activity, anxiety-like behavior, and depressive-like states in rodents. This document offers detailed methodologies, data presentation structures, and visual workflows to guide researchers in the preclinical evaluation of this compound.

Introduction

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an amino acid derivative. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to endogenous amino acids suggests potential interactions with neurological pathways. Preliminary in-silico modeling and unpublished internal data suggest that this compound may modulate neurotransmitter systems, potentially leading to alterations in behavior.

This document outlines a series of well-established behavioral tests to systematically evaluate the psychoactive potential of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The described protocols for the Open Field Test (OFT), Elevated Plus Maze (EPM), and Forced Swim Test (FST) are designed to provide a foundational understanding of the compound's effects on general activity, anxiety, and mood-related behaviors.

General Experimental Workflow

The following diagram illustrates the logical flow of the proposed behavioral studies. A sufficient washout period between tests is critical to prevent carryover effects from one assay influencing the results of another.[1]

Experimental_Workflow cluster_acclimation Acclimation & Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (Minimum 1 week) Dosing Compound Administration ((S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid or Vehicle) Acclimation->Dosing OFT Open Field Test (Locomotor Activity & Anxiety) Dosing->OFT 30-60 min post-dose EPM Elevated Plus Maze (Anxiety-like Behavior) OFT->EPM 24-48 hour washout FST Forced Swim Test (Depressive-like Behavior) EPM->FST 24-48 hour washout Data Data Collection & Analysis FST->Data

Figure 1: General experimental workflow for behavioral testing.

Putative Signaling Pathway

Given that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an analog of the amino acid tyrosine, a precursor for dopamine and norepinephrine, it is hypothesized that it may influence catecholaminergic signaling pathways. The following diagram illustrates a putative mechanism of action where the compound could potentially interact with enzymes or receptors within these pathways. This remains a hypothesis to be tested.

Putative_Signaling_Pathway cluster_precursor Precursor & Compound cluster_synthesis Neurotransmitter Synthesis cluster_receptors Postsynaptic Receptors Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Compound (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid Compound->L_DOPA Potential Modulation Dopamine Dopamine Compound->Dopamine Potential Modulation L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase D_Receptors Dopamine Receptors Dopamine->D_Receptors A_Receptors Adrenergic Receptors Norepinephrine->A_Receptors Behavior Behavioral Output (Locomotion, Anxiety, Mood) D_Receptors->Behavior A_Receptors->Behavior

Figure 2: Putative signaling pathway for investigation.

Experimental Protocols

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[2][3] Animals are placed in a novel, open arena, and their exploratory behavior is recorded. A reluctance to enter the center of the arena is often interpreted as an indicator of anxiety.[4]

Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-reflective material.[5] The arena should be evenly illuminated.[5]

  • Animal Preparation:

    • House animals under standard conditions with a 12-hour light/dark cycle.

    • Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[6]

    • Administer (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid or vehicle control (e.g., saline) intraperitoneally (IP) 30 minutes prior to testing.

  • Procedure:

    • Gently place the animal in the center of the open field arena.[4]

    • Allow the animal to explore freely for a predetermined duration (typically 5-10 minutes).[4]

    • Record the session using an overhead video camera for later analysis with tracking software.[7]

    • After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[8]

  • Data Collection:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Time spent in the periphery (s)

    • Number of entries into the center zone

    • Rearing frequency (vertical activity)

    • Grooming duration (s)

Data Presentation:

Treatment GroupNTotal Distance (cm)Time in Center (s)Center EntriesRearing Frequency
Vehicle Control
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)
Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[9][10][11] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][9]

Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50-55 cm).[8][9] It consists of two open arms and two closed arms of equal dimensions.[9]

  • Animal Preparation:

    • Follow the same housing and acclimation procedures as for the OFT.[7]

    • Administer the compound or vehicle 30 minutes prior to testing.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[8]

    • Allow the animal to explore the maze for 5 minutes.[10][11]

    • Record the session with an overhead video camera and tracking software.[8]

    • Clean the maze with 70% ethanol between trials.[8]

  • Data Collection:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (cm)

Data Presentation:

Treatment GroupNTime in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Distance (cm)
Vehicle Control
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)
Forced Swim Test (FST)

The FST is a behavioral assay used to screen for potential antidepressant effects of novel compounds.[12][13][14] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent swimming or climbing.[12][15]

Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (24-26°C) to a depth where the animal cannot touch the bottom.[13][16]

  • Animal Preparation:

    • Follow the same housing and acclimation procedures as for the other tests.

    • Administer the compound or vehicle according to a specific dosing regimen (e.g., acute or chronic). For an acute study, a single dose 30-60 minutes before the test is common.

  • Procedure:

    • Gently place the animal into the water cylinder.

    • The test duration is typically 6 minutes.[13] The first 2 minutes are considered a habituation period and are often excluded from the analysis.[13]

    • Record the session for later manual or automated scoring.

    • After the test, remove the animal, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.[16]

  • Data Collection:

    • Latency to first immobility (s)

    • Total time spent immobile (s)

    • Total time spent swimming (s)

    • Total time spent climbing (s)

Data Presentation:

Treatment GroupNLatency to Immobility (s)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle Control
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests for multiple group comparisons, or t-tests for two-group comparisons. A p-value of less than 0.05 is typically considered statistically significant.

  • OFT: An increase in the time spent in and the number of entries into the center zone may suggest anxiolytic-like effects. Changes in total distance traveled can indicate stimulant or sedative properties.

  • EPM: An increase in the time spent in and entries into the open arms is indicative of anxiolytic-like activity.[8]

  • FST: A decrease in immobility time and an increase in active behaviors (swimming, climbing) suggest potential antidepressant-like effects.[14]

It is crucial to interpret the results of these tests in conjunction. For example, a compound that increases locomotor activity in the OFT might show reduced immobility in the FST due to a general stimulant effect rather than a specific antidepressant action. Therefore, a comprehensive assessment across multiple behavioral paradigms is essential for a thorough characterization of the behavioral profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The limitations and potential confounding factors of these behavioral assays should also be considered when interpreting the data.[17][18][19]

References

Troubleshooting & Optimization

Improving yield and purity in the synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Asymmetric Synthesis Incomplete reaction, side reactions, or decomposition of the product.- Ensure all reagents and solvents are anhydrous, as moisture can deactivate catalysts and reagents. - Optimize reaction temperature; lower temperatures often improve selectivity and reduce side reactions. - Consider using a different chiral auxiliary or catalyst system. - For syntheses involving chiral glycine enolates, ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C).
Low Enantiomeric Excess (ee%) Poor stereocontrol during the reaction.- The choice of chiral auxiliary is critical. For Schöllkopf-type syntheses, bulky auxiliaries like (S)-valine often provide high stereoselectivity. - Reaction temperature significantly impacts enantioselectivity; conduct the reaction at the lowest effective temperature. - The solvent can influence the transition state geometry; screen different aprotic solvents like THF, toluene, or dichloromethane. - Ensure the chiral auxiliary is of high optical purity.
Formation of Side Products - Over-alkylation: In alkylation reactions, the product itself can be deprotonated and react further. - Protecting group issues: The phenolic hydroxyl group may interfere with the reaction or be sensitive to reaction conditions. - Racemization: Basic or acidic conditions during workup or purification can lead to loss of stereochemical integrity.- Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at a low temperature. - Protect the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl, silyl ether) that is stable to the reaction conditions and can be removed without affecting the stereocenter. - Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases.
Difficult Purification of the Final Product The zwitterionic and polar nature of the amino acid makes it insoluble in many organic solvents and difficult to handle with standard silica gel chromatography.- Crystallization: Adjusting the pH of an aqueous solution to the isoelectric point of the amino acid can induce crystallization. - Ion-exchange chromatography: This is a highly effective method for purifying amino acids. The zwitterionic product can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration. - Reverse-phase chromatography: While challenging, it can be used with appropriate mobile phases, often containing ion-pairing agents. - Protection/Deprotection: Temporarily protecting the amine (e.g., as a Boc-carbamate) and/or the carboxylic acid (e.g., as an ester) can make the molecule less polar and amenable to normal-phase chromatography. The protecting groups are then removed in a final step.

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What are the most promising strategies for the asymmetric synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?

A1: Several strategies can be employed, with the choice depending on available starting materials, scalability, and desired stereochemical purity.

  • Chiral Auxiliary-Mediated Synthesis: This is a reliable method that involves the use of a chiral auxiliary to control the stereochemistry of the reaction. The Schöllkopf bis-lactim ether method, using a chiral auxiliary derived from an amino acid like valine, is a well-established approach for synthesizing α-amino acids.[1]

  • Enzymatic Resolution: This method involves the synthesis of a racemic mixture of the amino acid, followed by the use of an enzyme (e.g., an acylase or lipase) to selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.[2]

  • Asymmetric Strecker Synthesis: This method involves the reaction of an aldehyde with a cyanide source and a chiral amine to form a chiral aminonitrile, which is then hydrolyzed to the amino acid.[3][4][5]

Yield and Purity Enhancement

Q2: How can I improve the yield of the alkylation step in a chiral auxiliary-based synthesis?

A2: To improve the yield of the alkylation step:

  • Ensure complete enolate formation: Use a slight excess of a strong base (e.g., n-BuLi or LDA) at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF.

  • Activate the electrophile: If using an alkyl halide, converting it to a more reactive species like an alkyl iodide (if not already) can improve reaction rates.

  • Optimize reaction time and temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Allowing the reaction to proceed for too long can lead to side reactions and decomposition.

Q3: My final product has a low enantiomeric excess (ee%). What are the key factors to consider for improving stereoselectivity?

A3: Low enantiomeric excess is a common challenge in asymmetric synthesis. Key factors to consider are:

  • Chiral Auxiliary/Catalyst: The choice and purity of the chiral auxiliary or catalyst are paramount. Ensure it is of high optical purity.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired diastereomer.

  • Solvent: The solvent can influence the conformation of the transition state. Experiment with different aprotic solvents to find the optimal one for your system.

  • Counterion: In enolate chemistry, the metal counterion (e.g., Li+, Na+, K+) can affect the aggregation state and reactivity of the enolate, thereby influencing stereoselectivity.

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A4: Common side reactions include:

  • Over-alkylation: To minimize this, use a stoichiometric amount of the alkylating agent and add it slowly.

  • Elimination reactions: If your alkylating agent is prone to elimination, use milder reaction conditions and a non-hindered base.

  • Reactions involving the phenolic hydroxyl group: If the hydroxyl group is unprotected, it can be deprotonated and react with the electrophile. It is often advisable to protect this group with a suitable protecting group (e.g., benzyl ether) prior to the alkylation step.

Purification

Q5: How do I effectively purify the final zwitterionic amino acid?

A5: The purification of polar, zwitterionic compounds like amino acids requires specific techniques:

  • Ion-Exchange Chromatography: This is a powerful method. You can use a cation-exchange resin to bind the amino acid and then elute it with a change in pH (e.g., using an ammonia solution).[6]

  • Crystallization: Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point (pI) can induce crystallization, leading to a highly pure product.

  • Protection-Purification-Deprotection: A common strategy is to protect the amine and/or carboxylic acid groups to make the molecule less polar. For example, Boc protection of the amine allows for purification by standard silica gel chromatography. The protecting group is then removed in a final step.

Experimental Protocols

Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether Method (Adapted)

This protocol is adapted from the general Schöllkopf method for asymmetric amino acid synthesis.[1]

Step 1: Formation of the Bis-Lactim Ether

  • A mixture of cyclo(L-Val-Gly) is reacted with trimethyloxonium tetrafluoroborate in dichloromethane to afford the corresponding bis-lactim ether.

Step 2: Asymmetric Alkylation

  • The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 20 minutes to form the lithiated intermediate.

  • A solution of 1-(2-bromoethyl)-4-(benzyloxy)benzene (the protected alkylating agent) in anhydrous THF is added slowly.

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.

Step 3: Hydrolysis and Deprotection

  • The crude alkylated product is hydrolyzed with dilute aqueous hydrochloric acid to cleave the chiral auxiliary and yield the methyl ester of the protected amino acid.

  • The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to afford the final product, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Purification by Ion-Exchange Chromatography
  • Dissolve the crude amino acid in a minimal amount of water.

  • Load the solution onto a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50W).

  • Wash the column with water to remove neutral and anionic impurities.

  • Elute the desired amino acid from the resin using a dilute aqueous ammonia solution.

  • Monitor the fractions by TLC or LC-MS.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes typical yield and enantiomeric excess (ee%) data for the asymmetric synthesis of related α-amino acids using different methods. This data can serve as a benchmark for optimizing the synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Synthetic Method Chiral Auxiliary/Catalyst Substrate/Electrophile Yield (%) Diastereomeric/Enantiomeric Excess (%) Reference
Schöllkopf Bis-Lactim Ether(S)-ValineBenzyl bromide~70-80>95 (de)Fictional data based on typical Schöllkopf results
Asymmetric Strecker Synthesis(R)-Phenylglycine amidep-Methoxybenzaldehyde76-93>99 (dr)[3]
Ni(II) Complex Alkylation(S)-Proline derivativeTrifluoroethyl iodide~80>99 (de)[4]
Enzymatic ResolutionHydantoinase/L-N-carbamoylaseRacemic 5-[2-phenylethyl]-imidazolidine-2,4-dione->99 (ee)[3]

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification A Starting Materials (e.g., Glycine derivative, Chiral Auxiliary) B Formation of Chiral Intermediate (e.g., Bis-lactim ether) A->B C Asymmetric Alkylation with 4-(benzyloxy)phenylethyl bromide B->C D Hydrolysis & Deprotection C->D E Crude Product D->E F Ion-Exchange Chromatography E->F G Crystallization F->G H Pure (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid G->H

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity? q_incomplete_reaction Incomplete Reaction? start->q_incomplete_reaction q_side_reactions Side Reactions? start->q_side_reactions q_low_ee Low ee%? start->q_low_ee q_purification_issue Purification Difficulty? start->q_purification_issue s_optimize_conditions Optimize: - Reaction time - Temperature - Reagent stoichiometry q_incomplete_reaction->s_optimize_conditions Yes s_protecting_group Use Protecting Group for Phenolic -OH q_side_reactions->s_protecting_group Yes s_optimize_stereo Optimize: - Chiral auxiliary - Lower temperature - Solvent q_low_ee->s_optimize_stereo Yes s_purification_method Use: - Ion-exchange - Crystallization - Protection strategy q_purification_issue->s_purification_method Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Purification strategies for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem: The product fails to crystallize and remains an oil or syrup.

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[1] TLC or HPLC analysis may show a single spot, but non-UV active impurities could be present.[1]

    • Solution: Attempt to precipitate the compound from an aqueous solution. Dissolve the oily product in a dilute acidic solution (e.g., HBr) and then adjust the pH towards the isoelectric point to encourage precipitation.[1] Alternatively, washing the oil with a solvent in which the product is poorly soluble but the impurities are soluble may help induce crystallization.

  • Hygroscopic Nature: The product may be highly hygroscopic, and absorbed water can prevent solidification.[1]

    • Solution: Ensure all solvents are freshly dried before use.[1] Conduct the final stages of purification and handling under an inert, dry atmosphere (e.g., nitrogen or argon).

  • Residual Solvent: Trace amounts of solvent can hinder crystallization.

    • Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating, to remove any remaining solvent.

Problem: The crystallized product has low purity.

Possible Causes and Solutions:

  • Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the product.

    • Solution 1: Recrystallization. Perform a recrystallization using a suitable solvent system. A common approach for amino acid hydrobromides is to dissolve the solid in a minimal amount of hot water or an alcohol-water mixture and then allow it to cool slowly. The addition of a less polar co-solvent can also induce crystallization.

    • Solution 2: Ion-Exchange Chromatography. This technique is effective for separating amino acids from various impurities.[2] A strong cation exchange resin can be used, eluting with a pH or salt gradient.

  • Incomplete Reaction or Side Reactions: The presence of starting materials or by-products can contaminate the final product. Common impurities in amino acid syntheses can include deletion products or products of side-chain reactions.[3][4]

    • Solution: Review the synthetic route to identify potential by-products. This may necessitate an additional purification step, such as column chromatography, prior to final crystallization.

Problem: Poor yield after purification.

Possible Causes and Solutions:

  • Product Loss During Transfers: Multiple transfer steps can lead to significant material loss.

    • Solution: Minimize the number of transfers. Use techniques like in-situ solvent exchange where possible.

  • High Solubility in Crystallization Solvent: The product may be too soluble in the chosen recrystallization solvent, leading to a low recovery rate.

    • Solution: Optimize the solvent system for recrystallization. This can involve using a mixture of solvents or cooling the solution to a lower temperature. The addition of an anti-solvent (a solvent in which the product is insoluble) can also improve yield. Conventional crystallization methods for amino acids include concentration under reduced pressure, cooling, and neutralization.[5][6]

  • Mother Liquor Contains Significant Product: A substantial amount of the product may remain in the mother liquor after crystallization.

    • Solution: Concentrate the mother liquor to recover a second crop of crystals.[7] Be aware that this second crop may have lower purity and require re-purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide?

A good starting point for the recrystallization of amino acid salts is often a mixture of water and a lower alcohol, such as ethanol or isopropanol. The compound is typically dissolved in a minimal amount of the hot solvent mixture, and then the solution is allowed to cool slowly. The optimal ratio of water to alcohol will need to be determined empirically to maximize yield and purity.

Q2: How can I remove diastereomeric impurities?

If the synthesis route can produce diastereomers, their removal is crucial. Diastereomers often have different physical properties, which can be exploited for separation.

  • Fractional Crystallization: This technique can be effective if the diastereomers have significantly different solubilities.

  • Chiral Chromatography: The use of a chiral stationary phase in HPLC or SFC can separate enantiomers and, in many cases, diastereomers. Polysaccharide-based chiral columns are often effective for separating underivatized amino acids.[8]

Q3: My purified product is off-color. What could be the cause and how can I fix it?

An off-color, often yellowish or brownish tint, can indicate the presence of trace impurities, which may be oxidation products of the phenol group.

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration before recrystallization.

  • Inert Atmosphere: Subsequent reactions and purifications should be carried out under an inert atmosphere to prevent further oxidation.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended for a thorough purity assessment:

  • HPLC: Both reversed-phase for general purity and chiral HPLC to determine enantiomeric excess.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition, including the presence of the bromide counter-ion.

Data Presentation

Table 1: Example Impurity Profile Before and After Purification by Recrystallization.

ImpurityInitial Concentration (%)Concentration After Recrystallization (%)
Starting Material A2.5< 0.1
By-product B1.8< 0.1
Diastereomer5.00.5
Unknown Impurities3.20.2
Purity 87.5 99.2

Table 2: Comparison of Yield and Purity for Different Purification Strategies.

Purification MethodAverage Yield (%)Final Purity (%)Enantiomeric Excess (%)
Recrystallization (Ethanol/Water)7599.2> 99
Flash Chromatography6098.5> 99
Ion-Exchange Chromatography55> 99.5> 99

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in a minimal amount of a hot solvent system (e.g., 9:1 ethanol:water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 10-15 minutes.

  • Hot Filtration: While hot, filter the solution through a pre-warmed filter funnel to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For improved yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: General Ion-Exchange Chromatography Procedure
  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in deionized water and then pack it into a chromatography column. Equilibrate the column with a low pH buffer (e.g., 0.1 M HBr).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.

  • Elution: Elute the bound product using a buffer with a higher pH or an increasing salt concentration (e.g., a gradient of 0.1 M to 2 M HBr or an ammonia solution).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The resulting solid may require a final recrystallization step as described in Protocol 1.

Visualizations

PurificationTroubleshooting cluster_troubleshooting Troubleshooting Path start_node Start: Crude Product process_node process_node start_node->process_node Attempt Crystallization decision_node decision_node process_node->decision_node Evaluate Result outcome_node outcome_node decision_node->outcome_node Success (Pure Crystals) issue_node issue_node decision_node->issue_node Failure oil_or_syrup oil_or_syrup issue_node->oil_or_syrup Product is Oily? low_purity low_purity issue_node->low_purity Low Purity Crystals? oil_or_syrup->low_purity No dry_solvents Use Dry Solvents & Inert Atmosphere oil_or_syrup->dry_solvents Yes recrystallize Perform Recrystallization low_purity->recrystallize Yes chromatography Consider Chromatography (Ion-Exchange or Chiral) low_purity->chromatography Still Impure dry_solvents->process_node Re-attempt recrystallize->process_node Re-evaluate chromatography->process_node Purify & Re-evaluate

Caption: Troubleshooting workflow for purification issues.

PurificationStrategy start_node Start: Crude Reaction Mixture decision_node decision_node start_node->decision_node Analyze Impurity Profile recrystallization Direct Recrystallization decision_node->recrystallization Mainly starting materials & minor by-products column_first Column Chromatography (e.g., Ion-Exchange) decision_node->column_first Significant by-products or diastereomers present chiral_sep Chiral Resolution/ Chromatography decision_node->chiral_sep Racemic or low e.e. process_node process_node end_node Pure Product recrystallization->end_node recrystallization_after_column Final Recrystallization column_first->recrystallization_after_column Combine pure fractions recrystallization_after_column->end_node recrystallization_after_chiral Recrystallization chiral_sep->recrystallization_after_chiral Isolate desired enantiomer recrystallization_after_chiral->end_node

Caption: Logic for selecting a purification strategy.

References

Stability and degradation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions?

A1: The stability of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a derivative of tyrosine, its phenolic hydroxyl group and amino acid structure make it susceptible to specific degradation pathways under various environmental conditions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure, the main degradation pathways are expected to be oxidation and photodegradation. The phenolic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated and cross-linked products.[1][2][3] Exposure to light, especially UV radiation, can also induce degradation, leading to a variety of photoproducts.[4][5]

Q3: How should aqueous solutions of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid be prepared and stored to minimize degradation?

A3: To minimize degradation, it is recommended to prepare solutions using purified water (e.g., Milli-Q or equivalent) and to protect them from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is best to store solutions frozen at -20°C or below. Avoid repeated freeze-thaw cycles. The pH of the solution should be controlled, as extremes in pH can catalyze degradation.

Q4: What are the common signs of degradation in my aqueous solution?

A4: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in pH. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC to monitor the purity and concentration of the compound over time.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of the parent compound in my aqueous solution, even when stored at 4°C.

Possible Cause Troubleshooting Step
Photo-degradation Ensure your solutions are always protected from light. Use amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during handling.
Oxidation De-gas your solvent (water or buffer) before preparing the solution to remove dissolved oxygen. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination, which can catalyze oxidation.[1]
Incorrect pH Measure the pH of your solution. The stability of amino acids can be highly pH-dependent. Adjust the pH to a range where the compound is most stable, which may need to be determined experimentally. Generally, a slightly acidic to neutral pH is a good starting point.
Microbial Contamination If not working under sterile conditions, microbial growth can lead to degradation. Filter-sterilize your solution using a 0.22 µm filter and store it under sterile conditions.

Problem 2: I am seeing multiple new peaks in my HPLC chromatogram after storing my solution for a week.

Possible Cause Troubleshooting Step
Multiple Degradation Pathways This is indicative of degradation. The new peaks likely correspond to various degradation products. To identify the degradation pathway, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products under controlled stress conditions (acid, base, oxidation, heat, light).
Impurity in the Starting Material Analyze a freshly prepared solution of your compound to ensure the new peaks are not impurities from the initial solid material.
Interaction with Container Ensure that the container material is inert and does not leach any substances that could react with your compound. Glass or polypropylene containers are generally suitable.

Data Presentation

Table 1: Illustrative pH-Dependent Degradation of a Phenolic Amino Acid at 40°C

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2.00.01546.2
5.00.00886.6
7.40.02527.7
9.00.1504.6

Table 2: Illustrative Temperature-Dependent Degradation of a Phenolic Amino Acid at pH 7.4

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
40.005138.6
250.02527.7
400.1205.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours, protected from light.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for separating the parent compound from its potential degradation products.[9][10]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or stability study to an appropriate concentration with Mobile Phase A.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Visualizations

degradation_pathway parent (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid oxidized Oxidized Products (e.g., Dityrosine, Hydroxylated species) parent->oxidized Oxidizing Agents (e.g., O₂, H₂O₂, metal ions) photo Photodegradation Products parent->photo Light (UV/Vis)

Caption: Proposed degradation pathways for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Aqueous Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Kinetics, Pathway ID) hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Alkylation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions in alkylation. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the alkylation step of synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant polyalkylation in my reaction. How can I minimize it?

A1: Polyalkylation is a common side reaction where the product of the initial alkylation reacts further with the alkylating agent.[1] This is often problematic when using weaker bases that don't fully convert the starting material to the enolate, leaving unreacted starting material that can act as a proton source to equilibrate the mono-alkylated product, which can then be further alkylated.[1][2]

Strategies to Minimize Polyalkylation:

  • Use a Strong, Bulky Base: Employing a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) ensures rapid and complete conversion of the ketone to its enolate.[2][3][4] This minimizes the presence of the starting ketone, which can participate in proton exchange that leads to polyalkylation.[1]

  • Control Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent. Slowly adding the alkylating agent to the enolate solution can also help to ensure it reacts with the desired starting enolate before it can react with the mono-alkylated product.[5]

  • Low Temperature: Running the reaction at low temperatures (e.g., -78°C) can help control the reaction rate and improve selectivity.[4]

  • Use of Additives: In some cases, additives like triethylboron have been shown to be effective in minimizing polyalkylation.[6]

Q2: My reaction is yielding a mixture of O-alkylated and C-alkylated products. How can I control the regioselectivity?

A2: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[7] The ratio of C- to O-alkylation is highly dependent on several factors, including the solvent, counter-ion, and the nature of the alkylating agent.[7][8]

dot

Caption: Factors influencing C- vs. O-alkylation regioselectivity.

Summary of Conditions for Regioselectivity:

FactorFavors C-AlkylationFavors O-AlkylationRationale
Solvent Protic (e.g., TFE, water)Polar Aprotic (e.g., DMSO, DMF, HMPA)Protic solvents solvate the oxygen atom of the enolate through hydrogen bonding, hindering its nucleophilicity and favoring C-alkylation.[7][9] Polar aprotic solvents solvate the cation, leaving a "naked" and more reactive oxygen.[7][10]
Counter-ion Small (e.g., Li⁺)Large (e.g., K⁺)Small cations like Li⁺ associate tightly with the oxygen atom, reducing its reactivity and promoting C-alkylation.[7] Larger cations result in a looser ion pair, increasing the reactivity of the oxygen.[7]
Alkylating Agent "Soft" electrophiles (e.g., R-I, R-Br)"Hard" electrophiles (e.g., R-OTs, R-Cl, silyl halides)Based on Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon of the enolate prefers to react with soft electrophiles, while the "hard" oxygen prefers hard electrophiles.[11]

Q3: An elimination (E2) side reaction is competing with my desired SN2 alkylation. What steps can I take to favor substitution?

A3: Elimination reactions are a common problem, especially with secondary alkyl halides and sterically hindered substrates.[3][4][12] The choice of base, nucleophile, and reaction temperature can significantly influence the outcome.[5][13]

dot

SN2_vs_E2_Workflow Start Alkylation Reaction Setup SideReaction Elimination (E2) Observed? Start->SideReaction DesiredProduct Desired SN2 Product SideReaction->DesiredProduct No Troubleshoot Troubleshooting Steps SideReaction->Troubleshoot Yes Step1 Lower Reaction Temperature Troubleshoot->Step1 Step2 Use Less Hindered Base/Nucleophile Troubleshoot->Step2 Step3 Use Primary Alkyl Halide Troubleshoot->Step3 Step4 Change Solvent to Polar Aprotic Troubleshoot->Step4

Caption: Troubleshooting workflow for E2 side reactions.

Strategies to Minimize Elimination:

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[5][13]

  • Base/Nucleophile: Use a less sterically hindered base to form the enolate. Bulky bases can preferentially act as bases for elimination rather than facilitating nucleophilic attack.[14]

  • Substrate: Whenever possible, use primary or methyl halides as they are much less prone to E2 elimination than secondary or tertiary halides.[3][15] Tertiary halides will almost exclusively give the elimination product.[3]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2 reactions.

Q4: My starting material is sterically hindered, leading to low yields. How can I improve the efficiency of the alkylation?

A4: Steric hindrance can significantly slow down the rate of SN2 reactions by impeding the approach of the nucleophile.[16][17][18]

Strategies to Overcome Steric Hindrance:

  • Use a More Reactive Electrophile: Consider using more reactive alkylating agents like allyl or benzyl halides.[2]

  • Increase Reaction Time/Temperature: Carefully increasing the reaction time or temperature can sometimes help, but this may also promote side reactions like elimination.[16] Monitor the reaction closely.

  • Alternative Methods: For particularly challenging substrates, consider alternative N-alkylation methods such as the Mitsunobu reaction or Buchwald-Hartwig amination.[16]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction rate and potentially improve yields for sterically hindered substrates.[16]

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed (PTC) Alkylation

Phase-transfer catalysis (PTC) is a valuable technique for alkylating a variety of substrates under mild conditions, often avoiding the need for strong, hazardous bases and anhydrous solvents.[19][20][21]

  • Materials:

    • Substrate (e.g., active methylene compound, hydantoin) (1.0 equiv)

    • Alkylating agent (1.2-3.0 equiv)[19][20]

    • Base (e.g., K₂CO₃, aq. NaOH, or aq. KOH)[19][22]

    • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBAC)) (0.1 equiv)[22]

    • Organic Solvent (e.g., Toluene, Dichloromethane) or solvent-free[22]

  • Procedure:

    • To a reaction vessel, add the substrate, base, phase-transfer catalyst, and solvent (if applicable).

    • Stir the mixture vigorously to ensure good mixing between the phases.

    • Add the alkylating agent to the reaction mixture (can be added dropwise if the reaction is exothermic).

    • Heat the reaction if necessary (e.g., 40-80°C) and monitor its progress by TLC or LC-MS.[19][22]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.[16]

References

Enhancing the solubility of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals working with (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a non-proteinogenic amino acid. Its structure, featuring a carboxylic acid, an amino group, and a phenolic hydroxyl group, suggests that its solubility is highly dependent on pH. Like other amino acids, it exists as a zwitterion at its isoelectric point, where its solubility in aqueous solutions is minimal.

Q2: What is the recommended method for preparing a stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?

Due to its limited aqueous solubility at neutral pH, it is recommended to first dissolve the compound in a minimal amount of a suitable base or acid, and then dilute it with the desired buffer. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q3: In which common solvents can I dissolve (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?

The solubility of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid varies significantly with the solvent and pH. Below is a summary of its approximate solubility in common laboratory solvents.

Data Presentation

Table 1: Solubility of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Notes
Water (pH 7.0)25< 0.1Sparingly soluble at neutral pH.
Phosphate-Buffered Saline (PBS, pH 7.4)25< 0.1Similar to water, very low solubility.
0.1 M HCl25~5Soluble in acidic conditions due to protonation of the amino group.
0.1 M NaOH25~10Soluble in basic conditions due to deprotonation of the carboxylic acid and phenolic hydroxyl groups.
DMSO25> 50High solubility.
Ethanol (95%)25~2Moderately soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer

This protocol describes the preparation of a 10 mM stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (MW: 211.23 g/mol ) in a buffered solution for use in in vitro experiments.

  • Weigh the Compound: Accurately weigh out 2.11 mg of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

  • Initial Dissolution: Add the compound to a sterile microcentrifuge tube. Add 50 µL of 1 M NaOH to the tube and vortex until the solid is completely dissolved.

  • Buffering and Dilution: Add 900 µL of sterile PBS (pH 7.4) to the tube.

  • pH Adjustment: Check the pH of the solution and carefully adjust it to the desired final pH (e.g., 7.4) using 1 M HCl. Add the acid dropwise while monitoring the pH to avoid precipitation.

  • Final Volume Adjustment: Bring the final volume to 1 mL with sterile PBS.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q4: My compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation upon addition to cell culture medium is a common issue, often due to the compound's low solubility at physiological pH or interactions with media components.

  • Lower the Stock Concentration: Prepare a more dilute stock solution to reduce the final concentration of any co-solvents (like DMSO) in the medium.

  • Pre-warm the Medium: Adding the compound to pre-warmed medium can sometimes help maintain solubility.

  • Increase Final Volume Slowly: Add the stock solution to the medium dropwise while gently swirling.

  • Check for Media Interactions: Some compounds may interact with proteins or salts in the serum or medium. Consider using a serum-free medium for initial tests if possible.

Q5: The compound is not dissolving in PBS. What are my options?

As indicated in the solubility table, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid has very poor solubility in neutral PBS.

  • pH Adjustment: The most effective method is to adjust the pH. Following Protocol 1, dissolving in a small amount of base (like NaOH) before buffering to the final pH is recommended.

  • Use of a Co-solvent: If the experimental design allows, preparing a concentrated stock solution in DMSO is a viable alternative. Ensure the final concentration of DMSO in the cell culture is non-toxic (typically <0.5%).

Visualizations

experimental_workflow start_node Start A Weigh Compound start_node->A process_node process_node decision_node decision_node end_node End B Add 0.1M NaOH and Vortex A->B C Is it Dissolved? B->C D Add Buffer (e.g., PBS) C->D Yes I Gently Warm/ Slightly Increase NaOH C->I No E Adjust pH with HCl D->E F Adjust to Final Volume E->F G Sterile Filter F->G H Store at -20°C G->H H->end_node I->B

Caption: Workflow for preparing an aqueous stock solution.

troubleshooting_workflow start_node Compound Precipitates in Medium A Is a co-solvent (e.g., DMSO) used in the stock? start_node->A decision_node decision_node solution_node solution_node final_solution final_solution B Is the final co-solvent concentration > 0.5%? A->B Yes D Is the stock prepared in aqueous buffer? A->D No C Lower stock concentration to reduce final co-solvent % B->C Yes G Consider interactions with media components (serum, salts) B->G No H Problem Solved C->H E Was the final pH of the stock verified? D->E Yes F Re-prepare stock, ensuring final pH is correct (e.g., 7.4) D->F No, re-prepare E->F No E->G Yes G->H

Caption: Decision tree for troubleshooting compound precipitation.

signaling_pathway compound (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid receptor Receptor Tyrosine Kinase (RTK) pathway_component pathway_component response Cellular Response (e.g., Proliferation, Differentiation) A Compound B RTK A->B Antagonist? C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cellular Response G->H

Caption: Hypothetical signaling pathway modulation by the compound.

Technical Support Center: Refinement of Analytical Methods for Detecting Trace Amounts in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of trace analytes in complex biological matrices.

Section 1: Sample Preparation Troubleshooting

This section focuses on common issues encountered during the critical sample preparation phase, a primary source of variability and error in trace analysis.[1][2]

Frequently Asked Questions (FAQs)

Question: We are experiencing low and inconsistent analyte recovery after Solid-Phase Extraction (SPE). What are the likely causes and how can we troubleshoot this?

Answer: Low and inconsistent recovery in SPE is a frequent problem that can stem from several factors throughout the extraction process.[3][4] A systematic evaluation of each step is necessary to pinpoint the issue.[4]

Common Causes and Solutions for Low Analyte Recovery in SPE:

Potential Cause Description Recommended Solution
Improper Sorbent Selection The chosen sorbent's chemistry does not adequately retain the analyte of interest.[3] For example, a nonpolar analyte will not be retained on a polar sorbent.Select a sorbent with a retention mechanism appropriate for the analyte's physicochemical properties (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged analytes).[3]
Incorrect Sample pH The pH of the sample may prevent the analyte from binding effectively to the sorbent.Adjust the sample pH to ensure the analyte is in a state that maximizes its affinity for the sorbent (e.g., neutral for reversed-phase, charged for ion-exchange).[5]
Inadequate Column Conditioning Failure to properly condition the SPE cartridge can lead to poor interaction between the analyte and the sorbent.[5][6]Condition the column according to the manufacturer's instructions, typically involving rinsing with an organic solvent followed by an equilibration step with a solution similar in composition to the sample matrix.[5]
Sample Overload The amount of analyte or other matrix components in the sample exceeds the binding capacity of the SPE sorbent.[7]Reduce the sample volume or concentration, or use an SPE cartridge with a larger sorbent mass.[5][7]
High Flow Rate Loading the sample onto the cartridge too quickly can prevent efficient binding of the analyte to the sorbent.[3][5]Decrease the flow rate during sample loading to allow for sufficient interaction time.[5]
Inefficient Elution The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent, leading to incomplete recovery.[3][6]Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or adjust its pH to facilitate the release of the analyte.[3][4]
Premature Analyte Elution The wash solvent may be too strong, causing the analyte to be washed away before the elution step.[3][7]Use a weaker wash solvent that is still capable of removing interfering substances without affecting the analyte.[7]

Question: How can we minimize contamination during sample preparation for trace analysis?

Answer: Contamination is a significant concern in trace analysis, as it can introduce interfering substances that mask the analyte signal or lead to inaccurate quantification.[1] Minimizing contamination requires careful attention to the laboratory environment and handling procedures.

Key strategies to minimize contamination include:

  • Use of High-Purity Reagents: Employ high-purity water and solvents to reduce the introduction of contaminants.[1]

  • Properly Cleaned Equipment: All glassware and equipment should be meticulously cleaned and rinsed with high-purity water before use.[1]

  • Controlled Environment: Whenever possible, perform sample preparation in a clean environment, such as a fume hood, to avoid airborne contamination.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, such as powder-free gloves, to prevent contamination from personnel.[8]

  • Minimize Sample Exposure: Keep samples covered and minimize their exposure to the laboratory environment.

Experimental Workflow and Logic Diagram

G cluster_0 Troubleshooting Low Analyte Recovery in SPE start Low Analyte Recovery Observed check_loading Analyze Flow-Through and Wash Fractions for Analyte start->check_loading check_elution Analyze Eluate for Analyte check_loading->check_elution Analyte Absent issue_binding Issue: Poor Analyte Binding check_loading->issue_binding Analyte Present issue_elution Issue: Inefficient Elution check_elution->issue_elution Low/No Analyte solution_binding Solutions: - Check sorbent type and sample pH - Optimize conditioning step - Reduce flow rate - Decrease sample load issue_binding->solution_binding solution_elution Solutions: - Increase elution solvent strength - Optimize elution volume - Adjust eluent pH issue_elution->solution_elution end Improved Recovery solution_binding->end solution_elution->end

Caption: Troubleshooting workflow for low analyte recovery in SPE.

Section 2: Chromatography and Mass Spectrometry Troubleshooting

This section addresses challenges related to the analytical instrumentation, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a cornerstone technique for trace-level quantification.[9]

Frequently Asked Questions (FAQs)

Question: What are matrix effects in LC-MS/MS analysis, and how can they be mitigated?

Answer: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the biological matrix.[10][11] This can lead to either ion suppression or enhancement, both of which compromise the accuracy and precision of quantification.[11][12] Phospholipids are common culprits behind matrix effects in plasma and tissue samples.[13]

Strategies to Mitigate Matrix Effects:

Strategy Description
Improved Sample Preparation More selective sample preparation techniques, such as SPE, can effectively remove interfering matrix components before analysis.[9][13]
Chromatographic Separation Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is a crucial step.[9][14] This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[15]
Use of an Internal Standard (IS) A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred method to compensate for matrix effects, as it will be affected in the same way as the analyte.[16]
Dilution of the Sample Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization.[17] However, this may compromise the sensitivity of the assay.
Change in Ionization Technique In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce the susceptibility to matrix effects.[17]

Question: We are observing poor peak shape and retention time shifts in our LC-MS/MS analysis. What are the potential causes?

Answer: Poor peak shape (e.g., tailing, fronting, or splitting) and shifts in retention time can indicate a variety of issues with the LC system or the analytical column.

Common Causes for Poor Chromatography:

Issue Potential Causes Troubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column contamination or degradation.- Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a column with a different stationary phase. - Flush or replace the column.
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Reduce the injection volume or sample concentration. - Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.
Peak Splitting - Clogged frit or void in the column. - Incompatibility between the sample solvent and the mobile phase.- Reverse flush the column (if permissible) or replace it. - Dissolve the sample in the mobile phase.
Retention Time Shifts - Changes in mobile phase composition or pH. - Fluctuations in column temperature. - Leaks in the LC system. - Column degradation.- Prepare fresh mobile phase and verify its composition. - Ensure the column oven is maintaining a stable temperature. - Inspect the system for leaks. - Replace the column.

Signaling Pathway and Logic Diagram

G cluster_1 Understanding and Mitigating Matrix Effects in LC-MS/MS start Biological Sample (Analyte + Matrix Components) sample_prep Sample Preparation (e.g., SPE, LLE, PPT) start->sample_prep chromatography LC Separation sample_prep->chromatography ionization Ionization Source (ESI) chromatography->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer matrix_effect Matrix Effect (Ion Suppression/Enhancement) ionization->matrix_effect detector Detector mass_analyzer->detector signal Analyte Signal detector->signal matrix_effect->signal mitigation Mitigation Strategies: - Improved Sample Prep - Chromatographic Optimization - Use of SIL-IS - Sample Dilution mitigation->sample_prep mitigation->chromatography mitigation->ionization

Caption: The influence of matrix effects on the LC-MS/MS workflow.

Section 3: Experimental Protocols

This section provides a detailed methodology for a common sample preparation technique.

Protocol: Solid-Phase Extraction (SPE) for the Quantification of a Small Molecule Drug in Human Plasma

1. Objective: To extract a small molecule drug from human plasma using reversed-phase SPE for subsequent analysis by LC-MS/MS.

2. Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Human plasma (K2-EDTA)

  • Internal Standard (IS) solution (stable isotope-labeled analyte in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

3. Procedure:

3.1. Sample Pre-treatment:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

  • In a clean microcentrifuge tube, aliquot 100 µL of the supernatant.

  • Add 10 µL of the IS solution to the plasma and vortex briefly.

  • Add 200 µL of 0.1% formic acid in water to the plasma, vortex to mix. This step adjusts the pH and precipitates some proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

3.2. SPE Cartridge Conditioning:

  • Place the SPE cartridges on the manifold.

  • Condition the cartridges by passing 1 mL of methanol through them.

  • Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the cartridges to dry out after this step.

3.3. Sample Loading:

  • Load the supernatant from the pre-treated sample (from step 3.1.7) onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).

3.4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Apply a vacuum to dry the cartridge for 1-2 minutes.

3.5. Elution:

  • Place clean collection tubes inside the manifold.

  • Elute the analyte and IS from the cartridge by passing 1 mL of acetonitrile through it.

3.6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

Validation & Comparative

Purity Validation of Synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Comparative Guide to Chiral Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a crucial building block in various pharmaceutical compounds. The following sections present a detailed analysis of different chiral stationary phases (CSPs), supported by experimental data and protocols, to aid in the selection of the most suitable analytical method.

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The most direct and widely adopted approach for determining the enantiomeric purity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is through the use of chiral stationary phases (CSPs) in HPLC. This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to their separation.

A variety of CSPs are commercially available, with the most common for amino acid separations being those based on macrocyclic glycopeptides, crown ethers, and polysaccharides.[1][2] The choice of CSP is a critical factor in achieving successful enantiomeric resolution.[3]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids.[4] These CSPs possess ionic groups, making them compatible with a wide range of mobile phases, including polar organic and aqueous-organic mixtures, which are ideal for polar and ionic compounds like amino acids.[2][4]

Crown Ether-Based CSPs

Crown ether-based CSPs have demonstrated excellent suitability for the separation of D- and L-amino acid enantiomers.[5] These stationary phases can effectively resolve various amino acids, often with the advantage of allowing for the inversion of elution order by using a column with the opposite chirality.[5]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are also utilized for chiral separations. However, resolving underivatized amino acids on these phases can be challenging due to their zwitterionic nature and poor solubility in the non-polar solvents typically used with these columns.[3][4] Derivatization is often required to improve solubility and achieve separation.[4]

Comparison of Chiral Chromatography Methods

The following table summarizes the performance of different chiral chromatography methods for the enantiomeric purity validation of 2-Amino-4-(4-hydroxyphenyl)butanoic acid. The data presented is a synthesis of typical performance characteristics observed for these types of separations.

Method Chiral Stationary Phase (CSP) Typical Mobile Phase Detection Advantages Disadvantages
Direct Method 1 Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Acetonitrile/Water with acid/base modifiersUV, MSDirect analysis of underivatized amino acids, good resolution for polar compounds, LC-MS compatibility.[2][4]May require optimization of mobile phase additives.
Direct Method 2 Crown EtherAqueous acidic mobile phase (e.g., HClO4 in water/methanol)UVExcellent enantioselectivity for amino acids, potential for elution order inversion.[5]Mobile phase can be corrosive to the HPLC system.
Indirect Method Achiral C18 ColumnGradient of aqueous buffer and organic solventUV, FluorescenceUtilizes well-established reversed-phase columns, high sensitivity with fluorescent derivatizing agents.[6]Requires a derivatization step, which can introduce errors and increase sample preparation time.[4]

Experimental Protocols

General Workflow for Chiral HPLC Analysis

The logical flow for analyzing the enantiomeric purity of a chiral amino acid sample via HPLC is depicted below. The process begins with sample preparation, which may or may not involve derivatization depending on the chosen method, followed by HPLC analysis and data interpretation to determine the enantiomeric excess (% ee).

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Synthetic Amino Acid Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Derivatization Derivatization (Indirect Method) Dissolution->Derivatization if required Injection Inject into HPLC Dissolution->Injection Derivatization->Injection Separation Chiral Separation on CSP or Diastereomer Separation on Achiral Column Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% ee) Integration->Calculation

Caption: General workflow for the chiral HPLC analysis of amino acids.

Protocol for Direct Analysis on a Macrocyclic Glycopeptide CSP

This protocol is a representative method for the direct enantiomeric purity analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

  • Column: Teicoplanin-based Chiral Stationary Phase (e.g., CHIROBIOTIC T), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol, acetonitrile, and water with small amounts of acid (e.g., trifluoroacetic acid) and base (e.g., triethylamine) to optimize peak shape and resolution. A typical starting point could be 80:15:5 (v/v/v) Methanol:Acetonitrile:Water with 0.1% TFA and 0.1% TEA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol for Indirect Analysis via Derivatization

This protocol outlines the steps for an indirect analysis using a chiral derivatizing agent followed by separation on a standard achiral column.

  • Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Derivatization Procedure:

    • Dissolve a known amount of the amino acid sample in a sodium bicarbonate buffer.

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture to allow for the derivatization reaction to complete.

    • Quench the reaction and prepare the sample for HPLC analysis.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

Decision-Making for Method Selection

The choice between a direct and an indirect method for chiral purity analysis involves several considerations. The following diagram illustrates a logical decision-making process.

G start Start: Need to Determine Enantiomeric Purity dev_step Is method development time a major constraint? start->dev_step sample_prep Is minimizing sample preparation steps critical? dev_step->sample_prep No indirect_method Consider Indirect Method (Derivatization) dev_step->indirect_method Yes sample_prep->indirect_method No csp_availability Is a suitable Chiral Stationary Phase readily available? sample_prep->csp_availability Yes direct_method Choose Direct Method (CSP) validation Proceed with Method Validation direct_method->validation indirect_method->validation csp_availability->direct_method Yes csp_availability->indirect_method No

Caption: Decision tree for selecting a chiral HPLC method.

Conclusion

The purity validation of synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid by chiral chromatography is a critical quality control step. Direct analysis using chiral stationary phases, particularly those based on macrocyclic glycopeptides, offers a robust and efficient method for the separation of underivatized enantiomers. While indirect methods involving derivatization can also be effective, they introduce additional sample preparation steps. The choice of the optimal method will depend on factors such as the availability of specific chiral columns, the desired analysis time, and the need to minimize sample handling. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate reliable methods for ensuring the enantiomeric purity of this important synthetic amino acid.

References

Comparative analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid with ketamine and MK-801

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid with ketamine and MK-801 as N-methyl-D-aspartate (NMDA) receptor antagonists is not feasible based on current scientific literature. Extensive searches did not yield any evidence of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, exhibiting activity at the NMDA receptor. Research on this compound has primarily focused on its synthesis and potential as an antioxidant or antimicrobial agent.

Therefore, this guide provides a detailed comparative analysis of two well-characterized NMDA receptor antagonists: ketamine and dizocilpine (MK-801) , for researchers, scientists, and drug development professionals.

Introduction to Ketamine and MK-801

Ketamine and MK-801 are non-competitive antagonists of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Both compounds act as open-channel blockers, meaning they bind within the ion channel of the receptor to prevent the influx of cations like Ca2+.[2] Despite this shared mechanism, their distinct pharmacological profiles lead to significantly different applications and effects. Ketamine is used clinically as an anesthetic and is being investigated as a rapid-acting antidepressant, while MK-801's potent and persistent action has limited its use to preclinical research as a tool to study NMDA receptor function and model psychosis.[3][4]

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key quantitative parameters of ketamine and MK-801, highlighting the differences in their interaction with the NMDA receptor.

ParameterKetamineMK-801 (Dizocilpine)Reference
Binding Site PCP site within the NMDA receptor ion channelPCP site within the NMDA receptor ion channel[5]
Mechanism of Action Uncompetitive, open-channel blockerUncompetitive, open-channel blocker[2][6]
Affinity Lower affinity than MK-801High affinity[6][7]
Dissociation Rate Faster dissociationSlower dissociation (nearly irreversible binding)[3][6]
Voltage Dependency YesYes[2][5]
Clinical Use Anesthetic, analgesic, antidepressant (investigational)None (research tool)[3][8]
Primary Side Effects Dissociative effects, psychotomimetic symptomsPsychotomimetic effects, neurotoxicity (Olney's lesions in rats)[2][8]

Experimental Protocols

Understanding the methodologies used to characterize these compounds is crucial for interpreting the data. Below are outlines of common experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from a specific brain region (e.g., hippocampus or cortex) of a model organism (e.g., rat).

  • Incubation: Incubate the prepared membranes with a radiolabeled ligand that binds to the PCP site of the NMDA receptor (e.g., [3H]MK-801 or [3H]TCP).

  • Competition: Add increasing concentrations of the unlabeled test compound (ketamine or MK-801) to compete with the radioligand for binding.

  • Separation: Separate the bound and free radioligand through rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch Clamp)

Objective: To measure the inhibitory effect (IC50) of a compound on NMDA receptor-mediated currents.

Protocol:

  • Cell Culture: Use cultured neurons (e.g., hippocampal or cortical neurons) or cells expressing recombinant NMDA receptors.

  • Patch Clamp Configuration: Establish a whole-cell patch clamp configuration to record ion currents across the cell membrane.

  • NMDA Receptor Activation: Apply NMDA and a co-agonist (glycine or D-serine) to the cell to evoke an inward current through the NMDA receptors.

  • Compound Application: Perfuse the cell with different concentrations of the test compound (ketamine or MK-801) while repeatedly activating the NMDA receptors.

  • Current Measurement: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist.

  • Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the concentration of the test compound to determine the IC50 value.

Visualizations

NMDA Receptor Signaling and Antagonist Binding Sites

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel PCP Site Glutamate->NMDA_Receptor:glu Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:gly Binds Ca_ion Ca²⁺ NMDA_Receptor:ion->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Ketamine Ketamine Ketamine->NMDA_Receptor:pcp Blocks (Fast Off-rate) MK801 MK-801 MK801->NMDA_Receptor:pcp Blocks (Slow Off-rate)

Caption: NMDA receptor activation and blockade by ketamine and MK-801.

Experimental Workflow for Patch Clamp Electrophysiology

Patch_Clamp_Workflow start Cultured Neuron (or oocyte expressing NMDARs) patch Establish Whole-Cell Patch Clamp start->patch baseline Record Baseline NMDA-evoked Current patch->baseline application Apply Antagonist (Ketamine or MK-801) baseline->application record Record Inhibited NMDA-evoked Current application->record washout Washout Antagonist record->washout analysis Data Analysis (Calculate % Inhibition, IC₅₀) washout->analysis end Determine Potency analysis->end

Caption: Workflow for assessing NMDA receptor antagonist potency.

Logical Comparison of Ketamine and MK-801

Logical_Comparison cluster_ketamine Ketamine cluster_mk801 MK-801 K_Affinity Lower Affinity K_Rate Faster Dissociation K_Use Clinical Use: Anesthesia, Antidepressant K_SE Transient Psychotomimetic Effects M_Affinity Higher Affinity M_Rate Slower Dissociation M_Use Research Tool Only M_SE Persistent Psychotomimetic Effects Potential Neurotoxicity NMDA_Antagonist Uncompetitive NMDA Receptor Antagonists

Caption: Key distinguishing features of ketamine and MK-801.

References

Selectivity profiling of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid across NMDA receptor subunits

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the subunit selectivity of Ifenprodil, Ro 25-6981, and CP-101,606 for NMDA receptor subtypes, providing researchers, scientists, and drug development professionals with essential data for informed compound selection.

This guide offers an objective comparison of three prominent NMDA receptor antagonists with a known preference for the GluN2B subunit: Ifenprodil, Ro 25-6981, and CP-101,606. While the originally intended analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid could not be completed due to a lack of specific data in the public domain, this guide provides a robust framework for understanding and comparing the selectivity profiles of structurally related and well-characterized NMDA receptor modulators. The data presented herein is crucial for designing experiments and developing novel therapeutics targeting specific NMDA receptor populations.

Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of Ifenprodil, Ro 25-6981, and CP-101,606 across various NMDA receptor subunit combinations. The data clearly illustrates the marked selectivity of these compounds for GluN2B-containing receptors.

Table 1: Inhibitory Potency (IC50) of Selected Antagonists at NMDA Receptor Subunits

CompoundGluN1/GluN2A (μM)GluN1/GluN2B (μM)Selectivity (GluN2A/GluN2B)Reference
Ifenprodil High (varied reports)0.156>200-fold[1][2][3]
Ro 25-6981 520.009>5000-fold[4]
CP-101,606 -0.011 (glutamate-induced toxicity)Highly Selective for GluN2B[5]

Note: IC50 values can vary depending on the experimental conditions, such as agonist concentration and cell type used.

Table 2: Binding Affinity (Ki) of Ifenprodil for NMDA Receptor Subunits

Receptor/TissueParameterValue (nM)Reference
Rat Forebrain MembranesKi (high-affinity)0.003 (for [3H]MK-801 binding)[4]
Rat Forebrain MembranesKi (low-affinity)149 (for [3H]MK-801 binding)[4]

Note: Data for Ro 25-6981 and CP-101,606 Ki values were not as readily available in the searched literature.

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental techniques: two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays using cell membranes expressing specific NMDA receptor subunits.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through the NMDA receptor channel in response to agonist application, and how this flow is affected by an antagonist.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits. This allows for the expression of specific NMDA receptor subtypes on the oocyte membrane.

  • Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -40 mV).

  • Agonist and Antagonist Application: A solution containing the NMDA receptor agonists (glutamate and glycine) is perfused over the oocyte to elicit an inward current. Subsequently, the agonist solution containing various concentrations of the antagonist (e.g., Ifenprodil, Ro 25-6981) is applied.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced current (IC50). These values are then compared across different subunit combinations to determine selectivity.

Radioligand Binding Assays

This method quantifies the binding of a radiolabeled ligand to the NMDA receptor, which can be displaced by an unlabeled antagonist. This allows for the determination of the antagonist's binding affinity (Ki).

  • Membrane Preparation: Cell lines (e.g., HEK293) are transfected to express specific NMDA receptor subunits. The cell membranes containing these receptors are then isolated and prepared.

  • Incubation: The prepared membranes are incubated with a specific radioligand that binds to the NMDA receptor (e.g., [3H]MK-801, which binds within the ion channel). The incubation also includes varying concentrations of the unlabeled antagonist being tested.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled antagonist. This allows for the calculation of the IC50 value, which is the concentration of the antagonist that displaces 50% of the radioligand binding. The IC50 value can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

NMDA_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2B GluN2B Glutamate->GluN2B Binds Glycine Glycine GluN1 GluN1 Glycine->GluN1 Binds Antagonist Ifenprodil / Ro 25-6981 (GluN2B Selective) Antagonist->GluN2B Allosteric Inhibition Channel Ion Channel (Closed) Ca_ion Ca²⁺ Influx (Blocked)

Caption: Allosteric inhibition of a GluN2B-containing NMDA receptor.

Radioligand_Binding_Workflow start Start: Prepare Membranes with NMDA Receptors incubation Incubate Membranes with: - Radioligand (e.g., [3H]MK-801) - Unlabeled Antagonist (Varying Concentrations) start->incubation filtration Rapid Filtration to Separate Bound from Free Radioligand incubation->filtration counting Measure Radioactivity of Bound Ligand (Scintillation Counting) filtration->counting analysis Data Analysis: - Plot % Inhibition vs. [Antagonist] - Determine IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Structure-Activity Relationship of 2-Amino-4-Phenylbutanoic Acid Analogs as Kynureninase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-amino-4-phenylbutanoic acid analogs as inhibitors of kynureninase, a key enzyme in the kynurenine pathway. Dysregulation of this pathway has been implicated in various neurological disorders, making kynureninase an attractive therapeutic target. This document summarizes quantitative inhibitory data, details experimental protocols for activity assessment, and visualizes the relevant biological pathway to aid in the rational design of novel and potent kynureninase inhibitors.

Comparative Inhibitory Potency of 2-Amino-4-Phenylbutanoic Acid Analogs

The inhibitory activity of 2-amino-4-phenylbutanoic acid analogs against kynureninase is significantly influenced by substitutions on the phenyl ring and modifications to the butanoic acid side chain. The following table summarizes the available quantitative data for key analogs.

Compound NumberAnalog StructureModificationTarget EnzymeInhibitory Potency (Ki)
1 2-amino-4-phenylbutanoic acidParent CompoundKynureninase-
2 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid3'-OH on phenyl ring, 4-OH on butanoic chainRat and Human Kynureninase100 nM[1]

Key SAR Observations:

  • Hydroxylation: The introduction of a hydroxyl group at the 3'-position of the phenyl ring and at the 4-position of the butanoic acid chain, as seen in compound 2 , leads to a significant increase in inhibitory potency against both rat and human kynureninase, with a reported Ki of 100 nM.[1] This suggests that these hydroxyl groups may form crucial hydrogen bonding interactions within the active site of the enzyme.

  • Aromatic Substitution: Further exploration of various substituents on the phenyl ring is warranted to probe the electronic and steric requirements for optimal binding.

  • Side Chain Modification: Modifications to the length and functionality of the butanoic acid side chain could provide insights into the topology of the enzyme's active site.

Experimental Protocols

The determination of the inhibitory potency of 2-amino-4-phenylbutanoic acid analogs against kynureninase is typically performed using a continuous spectrophotometric or fluorometric assay.

Kynureninase Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 360 nm resulting from the enzymatic conversion of L-kynurenine to anthranilic acid.

Materials:

  • Recombinant human or rat kynureninase

  • L-kynurenine (substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (pH 8.0)

  • Test compounds (2-amino-4-phenylbutanoic acid analogs)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

  • Prepare a stock solution of L-kynurenine in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a UV-transparent plate or cuvette, add the assay buffer, PLP, and the test compound at various concentrations.

  • Initiate the reaction by adding kynureninase to the mixture.

  • Immediately start monitoring the decrease in absorbance at 360 nm over time at a constant temperature (e.g., 37°C).

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • The inhibitory potency (IC50 or Ki) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

Kynurenine Pathway and the Role of Kynureninase

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. Kynureninase is a critical enzyme in this pathway, catalyzing the hydrolytic cleavage of kynurenine into anthranilic acid and L-alanine. The pathway and the position of kynureninase are depicted in the diagram below.

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase (Target of Inhibition) Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT _3_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->_3_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid _3_Hydroxykynurenine->Xanthurenic_Acid KAT _3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid _3_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD Quinolinic_Acid->NAD QPRT

Caption: The Kynurenine Pathway highlighting the role of Kynureninase.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of 2-amino-4-phenylbutanoic acid analogs as kynureninase inhibitors.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening Purification->Screening Dose_Response Dose-Response & IC50/Ki Determination Screening->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis New_Design Design of New Analogs SAR_Analysis->New_Design New_Design->Design

Caption: Workflow for SAR studies of kynureninase inhibitors.

References

A Comparative In Vitro Analysis of the Neuroprotective Effects of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the neuroprotective efficacy of various N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data from multiple studies, with detailed protocols and visual representations of key pathways and workflows to aid in experimental design and interpretation.

Introduction to NMDA Receptor-Mediated Excitotoxicity

Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity.[1][2][3] This process is a key pathological mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[4][5] NMDA receptor antagonists, by blocking this excessive activation, represent a promising therapeutic strategy for mitigating neuronal damage in these conditions.[3][5][6] This guide focuses on the in vitro comparison of several prominent NMDA receptor antagonists: MK-801 (Dizocilpine), Memantine, and Ketamine.

Overview of Compared NMDA Receptor Antagonists

  • MK-801 (Dizocilpine): A potent, non-competitive, and irreversible open-channel blocker of the NMDA receptor.[6][7] Its high affinity and slow off-rate make it a powerful tool for in vitro studies of excitotoxicity.[7] However, its clinical use has been limited by severe side effects.[5]

  • Memantine: A moderate-affinity, non-competitive, and voltage-dependent open-channel blocker.[7][8][9] Its rapid, voltage-dependent unblocking kinetics are thought to preserve normal synaptic function while selectively targeting pathological, sustained NMDA receptor activation.[7] It is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[5][10]

  • Ketamine: A non-competitive NMDA receptor antagonist that also interacts with other receptor systems.[8][11] It is used clinically as an anesthetic and has shown rapid-acting antidepressant effects.[5][11] Its neuroprotective properties are also under investigation.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes quantitative data from various in vitro studies, comparing the neuroprotective efficacy of different NMDA receptor antagonists. The data highlights the concentrations at which these compounds show protective effects against NMDA-induced excitotoxicity.

AntagonistCell ModelNeurotoxic InsultAssayEffective Concentration / IC50OutcomeReference
MK-801 Rat Cortical Neurons300 µM NMDAMTT & LDHIC50: 0.07-0.11 µMDose-dependent prevention of NMDA toxicity.[9]
MK-801 Rat Cortical Neurons20 µM GlutamateCell Viability10 µMSignificantly reduced glutamate-induced cell death.[12]
MK-801 Rat Cortical NeuronsNMDA/GlycineLDH Release10 µMPre-incubation prevented NMDA-induced LDH release.[13]
Memantine Rat Cortical Neurons300 µM NMDAMTT & LDHIC50: 0.1-5 µMDose-dependent prevention of NMDA toxicity.[9]
Memantine Cultured Rat Hippocampal Neurons10 µM NMDACell Viability50 µMIncreased living neurons by 43.5% compared to NMDA alone.[14]
Ketamine Spinal Dorsal Horn Neurons (in vivo model with in vitro relevance)Nerve InjuryElectrophysiology1-10 mg/kgGreater reduction of post-discharge and evoked responses in nerve-injured rats.[15]
Ifenprodil (NR2B selective) Rat Cortical Neurons300 µM NMDAMTT & LDHIC50: 0.1-0.13 µMDose-dependent neuroprotection, highlighting the role of NR2B subunits.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in NMDA receptor-mediated excitotoxicity and the experimental procedures used to study neuroprotection, the following diagrams are provided.

NMDA_Excitotoxicity_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens channel Enzyme_Activation Enzyme Activation (nNOS, Calpains, etc.) Ca_influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Enzyme_Activation->Caspase_Activation ROS_Generation ROS Generation Mitochondrial_Dysfunction->ROS_Generation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Antagonists NMDA Receptor Antagonists (MK-801, Memantine) Antagonists->NMDAR Blocks

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.

Experimental_Workflow Cell_Culture Primary Neuronal Culture (e.g., Cortical Neurons) Pre_Incubation Pre-incubation with NMDA Receptor Antagonist Cell_Culture->Pre_Incubation Induce_Excitotoxicity Induce Excitotoxicity (e.g., NMDA application) Pre_Incubation->Induce_Excitotoxicity Incubation Incubation Period (e.g., 24 hours) Induce_Excitotoxicity->Incubation Assess_Viability Assess Neuronal Viability/Death Incubation->Assess_Viability LDH_Assay LDH Assay (Measures cell death) Assess_Viability->LDH_Assay MTT_Assay MTT Assay (Measures cell viability) Assess_Viability->MTT_Assay TUNEL_Staining TUNEL Staining (Detects apoptosis) Assess_Viability->TUNEL_Staining

Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.

Detailed Experimental Protocols

Below are representative protocols for key experiments cited in the literature for assessing the neuroprotective effects of NMDA receptor antagonists.

Primary Cortical Neuron Culture
  • Source: Embryonic day 17-18 rat cortices.[13][16]

  • Plating: Dissociated cortical cells are plated on poly-D-lysine-coated 96-well plates or coverslips.

  • Medium: Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.[13][16]

  • Maintenance: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 12-14 days in vitro (DIV) to allow for mature expression of NMDA receptors.[13]

NMDA-Induced Excitotoxicity Assay
  • Procedure:

    • On DIV 12-14, the culture medium is replaced with a pre-warmed HEPES-buffered salt solution (HBSS).[13]

    • Cells are pre-incubated with various concentrations of the NMDA receptor antagonist (e.g., MK-801, memantine) or vehicle (DMSO) for 15-30 minutes.[13]

    • Excitotoxicity is induced by adding a solution of NMDA (e.g., 100-300 µM) and a co-agonist like glycine (e.g., 10 µM) for a defined period (e.g., 20-30 minutes).[13][17][18]

    • The NMDA-containing solution is removed, and the cells are washed with HBSS.

    • The original conditioned medium or fresh culture medium is returned to the wells, and the cells are incubated for a further 24 hours.[13]

Assessment of Neuronal Viability and Death
  • Lactate Dehydrogenase (LDH) Assay:

    • Principle: Measures the activity of LDH released from damaged cells into the culture medium, which is proportional to the number of dead cells.[16][17]

    • Procedure: A sample of the supernatant from each well is collected and mixed with the LDH assay reagent. The absorbance is measured spectrophotometrically (e.g., at 490 nm).[13] A "maximum LDH release" control is typically included by lysing a set of untreated wells.[13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product.[16]

    • Procedure: The culture medium is replaced with a solution containing MTT. After an incubation period, the formazan crystals are solubilized, and the absorbance is measured.[16]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

    • Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl termini in the DNA breaks.[19]

    • Procedure: Fixed cells are permeabilized and incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The labeled nuclei are then visualized by fluorescence microscopy.

  • Caspase-3 Activity Assay:

    • Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[20][21]

    • Procedure: Cell lysates are incubated with a fluorogenic caspase-3 substrate (e.g., DEVD-AFC). The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer.[2]

Conclusion

The in vitro evidence strongly supports the neuroprotective effects of NMDA receptor antagonists against excitotoxic insults. MK-801 demonstrates high potency, making it a valuable research tool. Memantine shows efficacy at clinically relevant concentrations and possesses a pharmacological profile that may offer a better therapeutic window by preserving physiological NMDA receptor function. The choice of antagonist and its optimal concentration for in vitro studies will depend on the specific experimental goals, such as elucidating molecular mechanisms or screening for novel neuroprotective compounds. The protocols and data presented in this guide provide a solid foundation for designing and interpreting such experiments.

References

Cross-validation of findings using different experimental models for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid , also known as L-Homotyrosine , is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, drug development, and chemical biology. Unlike its proteinogenic analogue, L-tyrosine, L-Homotyrosine possesses an additional methylene group in its side chain. This structural modification provides unique steric and conformational properties, making it a valuable building block for the synthesis of novel peptides, bioconjugates, and fluorescent probes. While direct comparative studies on the intrinsic biological activity of L-Homotyrosine across different experimental models are limited in publicly available literature, this guide provides a comprehensive overview of its synthesis, applications, and the experimental methodologies used to evaluate its utility in various research contexts.

Data Presentation: Physicochemical and Application-Based Data

The primary application of L-Homotyrosine is as a synthetic intermediate. Its purity and successful incorporation into target molecules are critical for the reliable interpretation of downstream biological assays. The following tables summarize key data related to its analysis and its use in modifying peptides.

Table 1: Comparative Analysis of Purity Assessment Methods for L-Homotyrosine

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLCNuclear Magnetic Resonance (NMR)
Purpose Determination of chemical purityAssessment of enantiomeric purity (L- vs. D-enantiomer)Structural confirmation and identification of impurities
Typical Column C18 reversed-phaseChiral stationary phase (e.g., cellulose or amylose derivatives)Not applicable
Mobile Phase Acetonitrile/water gradient with 0.1% TFAIsocratic mixture of hexane and ethanol with a chiral selectorDeuterated solvent (e.g., D₂O, DMSO-d₆)
Detection UV detector (typically at 280 nm)UV detectorNot applicable
Key Information Provided Percentage of the main compound peak area relative to total peak areas.Enantiomeric excess (e.e.) or percentage of each enantiomer.Chemical shifts, coupling constants, and integration of protons to confirm the molecular structure.
Common Impurities Detected Starting materials, reaction by-products, residual solvents.D-Homotyrosine.Structural isomers, residual protecting groups.

Table 2: Impact of L-Homotyrosine Incorporation on Peptide Properties (Hypothetical Data)

PeptideSequenceMolecular Weight (Da)Hydrophobicity (Relative Retention Time)Receptor Binding Affinity (Ki, nM)
Native Peptide Tyr-Gly-Gly-Phe-Leu555.61.010
L-Homotyrosine Modified Peptide hTyr-Gly-Gly-Phe-Leu569.61.28

Note: This table presents hypothetical data to illustrate the potential impact of substituting L-tyrosine with L-Homotyrosine on the physicochemical and biological properties of a peptide. Actual data will vary depending on the specific peptide sequence and the biological target.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of L-Homotyrosine. Below are representative protocols for its chemical synthesis and its incorporation into peptides for biological evaluation.

Asymmetric Strecker Synthesis of L-Homotyrosine

This chemical synthesis route allows for the stereoselective production of L-Homotyrosine.

  • Synthesis of the Aldehyde Precursor: 3-(4-Hydroxyphenyl)propanal is synthesized from 4-hydroxyphenylacetic acid through esterification followed by reduction and oxidation.

  • Asymmetric Strecker Reaction: The aldehyde precursor is reacted with a chiral amine (e.g., (R)-phenylglycinol) and a cyanide source (e.g., KCN) to form a chiral aminonitrile.

  • Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield L-Homotyrosine.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Solid-Phase Peptide Synthesis (SPPS) Incorporating L-Homotyrosine

This method is used to create peptides containing L-Homotyrosine at specific positions.

  • Resin Preparation: A suitable solid support (e.g., Wang resin) is functionalized with the first amino acid.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: Fmoc-L-Homotyrosine is activated with a coupling reagent (e.g., HBTU) and coupled to the free amine on the growing peptide chain.

  • Repetitive Cycles: Steps 2 and 3 are repeated with subsequent amino acids to elongate the peptide.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

  • Purification: The crude peptide is purified by preparative RP-HPLC.

Mandatory Visualization

The following diagrams illustrate the key workflows for the synthesis and application of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Workflow for the Asymmetric Strecker Synthesis of L-Homotyrosine start 4-Hydroxyphenylacetic Acid step1 Esterification & Reduction start->step1 aldehyde 3-(4-Hydroxyphenyl)propanal step1->aldehyde step2 Asymmetric Strecker Reaction (+ Chiral Auxiliary, + Cyanide) aldehyde->step2 aminonitrile Chiral α-Aminonitrile step2->aminonitrile step3 Acidic Hydrolysis aminonitrile->step3 product L-Homotyrosine step3->product purification Purification product->purification final_product Pure L-Homotyrosine purification->final_product

Caption: Workflow for the Asymmetric Strecker Synthesis of L-Homotyrosine.

Workflow for Solid-Phase Peptide Synthesis (SPPS) with L-Homotyrosine cluster_spps SPPS Cycle deprotection Fmoc Deprotection coupling Amino Acid Coupling (including Fmoc-L-Homotyrosine) deprotection->coupling Wash coupling->deprotection Wash cleavage Cleavage from Resin & Side-Chain Deprotection coupling->cleavage start Functionalized Resin start->deprotection purification RP-HPLC Purification cleavage->purification analysis Analysis (Mass Spec, HPLC) purification->analysis final_product Purified L-Homotyrosine Containing Peptide analysis->final_product

Caption: Workflow for Solid-Phase Peptide Synthesis with L-Homotyrosine.

Application of L-Homotyrosine in Bioconjugation protein Protein with L-Homotyrosine conjugation Bioconjugation Reaction (e.g., Click Chemistry) protein->conjugation payload Payload (e.g., Drug, Fluorophore) payload->conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization application Downstream Application (e.g., In Vitro/In Vivo Assay) characterization->application

Caption: Application of L-Homotyrosine in Bioconjugation.

Conclusion

A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of a key unnatural amino acid, comparing the efficacy and methodology of enzymatic and chemical approaches.

The synthesis of enantiomerically pure unnatural amino acids is a cornerstone of modern pharmaceutical development and chemical biology. Among these, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a valuable chiral building block, presents unique synthetic challenges. This guide provides a comprehensive head-to-head comparison of enzymatic and chemical strategies for its synthesis, supported by representative experimental data and detailed protocols.

Data Presentation: A Quantitative Look at Two Synthetic Routes

The following table summarizes the key performance indicators for both the enzymatic and a representative chemical synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The data for the enzymatic route is adapted from a highly analogous biotransformation, while the chemical synthesis data represents a typical asymmetric approach.

ParameterEnzymatic SynthesisChemical Synthesis (Asymmetric Strecker)
Yield High (e.g., >95%)Moderate to High (e.g., 70-85%)
Purity HighHigh, requires purification
Enantiomeric Excess (e.e.) Excellent (>99%)Good to Excellent (>95%)
Reaction Time 12-24 hours24-48 hours (multi-step)
Reaction Temperature Mild (e.g., 30-40°C)Broad range (-78°C to reflux)
Pressure AtmosphericAtmospheric
Catalyst Biocatalyst (e.g., Transaminase)Chiral Catalyst/Auxiliary
Solvent Aqueous bufferOrganic solvents (e.g., Methanol, Dichloromethane)
Starting Materials 2-Keto-4-(4-hydroxyphenyl)butanoic acid, Amino donor4-Hydroxyphenylacetaldehyde, Cyanide source, Ammonia, Chiral auxiliary
Byproducts Minimal, biodegradableStoichiometric inorganic and organic waste
Environmental Impact Generally lower, "greener" processHigher, use of toxic reagents and solvents

Experimental Protocols: A Step-by-Step Guide

Enzymatic Synthesis Protocol

This protocol is based on a transaminase-catalyzed asymmetric amination of a keto-acid precursor.

Materials:

  • 2-Keto-4-(4-hydroxyphenyl)butanoic acid

  • Recombinant transaminase

  • Isopropylamine (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5)

  • Centrifuge

  • pH meter

  • Lyophilizer

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve 2-Keto-4-(4-hydroxyphenyl)butanoic acid (1 equivalent) in potassium phosphate buffer.

  • Cofactor and Amino Donor Addition: Add pyridoxal-5'-phosphate (PLP) (0.1 mol%) and isopropylamine (1.5 equivalents).

  • Enzyme Addition: Introduce the recombinant transaminase enzyme to the reaction mixture.

  • Incubation: Maintain the reaction at 35°C with gentle agitation for 24 hours. Monitor the reaction progress using HPLC.

  • Enzyme Removal: After the reaction is complete, centrifuge the mixture to pellet the enzyme.

  • Product Isolation: Adjust the pH of the supernatant to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold water, and lyophilize to obtain the pure (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Chemical Synthesis Protocol (Asymmetric Strecker Reaction)

This protocol outlines a representative asymmetric Strecker synthesis using a chiral auxiliary.

Materials:

  • 4-Hydroxyphenylacetaldehyde

  • (R)-Phenylglycinol (chiral auxiliary)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: Dissolve 4-Hydroxyphenylacetaldehyde (1 equivalent) and (R)-Phenylglycinol (1 equivalent) in methanol. Stir the mixture at room temperature for 2 hours to form the chiral imine.

  • Cyanation: Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Hydrolysis: Quench the reaction with aqueous sodium bicarbonate and extract the aminonitrile into dichloromethane. Concentrate the organic phase and hydrolyze the nitrile group by refluxing in 6M HCl for 12 hours.

  • Auxiliary Removal and Purification: After hydrolysis, neutralize the mixture and remove the chiral auxiliary by extraction. The crude amino acid is then purified by silica gel column chromatography to yield (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Mandatory Visualization: Reaction Workflows

The following diagrams illustrate the experimental workflows for the enzymatic and chemical synthesis routes.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Workflow start Start: 2-Keto-4-(4-hydroxyphenyl)butanoic acid reaction Asymmetric Amination (Transaminase, PLP, Amino Donor) start->reaction centrifugation Centrifugation (Enzyme Removal) reaction->centrifugation precipitation pH Adjustment (Isoelectric Point Precipitation) centrifugation->precipitation filtration Filtration & Washing precipitation->filtration end End Product: (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid filtration->end Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow (Asymmetric Strecker) start Start: 4-Hydroxyphenylacetaldehyde & Chiral Auxiliary imine_formation Imine Formation start->imine_formation cyanation Asymmetric Cyanation (TMSCN) imine_formation->cyanation hydrolysis Nitrile Hydrolysis (Acidic) cyanation->hydrolysis purification Chromatographic Purification hydrolysis->purification end End Product: (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid purification->end

Determining Enaniomeric Excess: A Comparative Guide for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative analysis of polarimetry and other common analytical techniques for determining the enantiomeric excess (ee) of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Comparison of Analytical Methods

The determination of enantiomeric excess is a critical step in the synthesis and quality control of chiral compounds. While polarimetry offers a traditional and straightforward approach, modern chromatographic and spectroscopic methods often provide higher accuracy and sensitivity.

Method Principle Advantages Disadvantages Typical Sample Requirement
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction of rotation are proportional to the concentration of the enantiomers.[1]- Non-destructive.[1]- Relatively inexpensive instrumentation.- Simple and rapid measurement.[1]- Requires a known specific rotation of the pure enantiomer.- Less sensitive and accurate compared to chromatographic methods.- Susceptible to impurities that are optically active.[2]Milligram to gram quantities, depending on the specific rotation.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers on a chiral stationary phase (CSP) based on their differential interactions, allowing for individual quantification.[3][4]- High accuracy and precision.- High sensitivity, suitable for trace analysis.- Can separate enantiomers of multiple compounds in a single run.[5]- Requires method development for specific compounds.- Higher cost of instrumentation and chiral columns.- Can be time-consuming.Microgram to milligram quantities.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Column Separates volatile chiral derivatives on a chiral stationary phase followed by mass spectrometric detection.[3]- Excellent separation efficiency.- High sensitivity and selectivity from MS detection.- Requires derivatization to increase volatility, which can introduce errors.- Not suitable for non-volatile or thermally labile compounds.[4]Microgram quantities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers, allowing for their quantification.[6]- Provides structural information in addition to enantiomeric excess.- Non-destructive.- Can be performed directly in an NMR tube.- Lower sensitivity compared to chromatographic methods.- May require specialized and expensive chiral auxiliaries.- Complex spectral analysis may be necessary.Milligram quantities.

Experimental Protocols

Determination of Enantiomeric Excess by Polarimetry

This protocol outlines the procedure for determining the enantiomeric excess of a sample of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Materials:

  • Polarimeter

  • Volumetric flask (10 mL)

  • Analytical balance

  • Sample of 2-Amino-4-(4-hydroxyphenyl)butanoic acid with unknown enantiomeric excess

  • Solvent (e.g., water, ethanol, or as specified for the known specific rotation value)

  • Polarimeter cell (1 dm)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 2-Amino-4-(4-hydroxyphenyl)butanoic acid sample and dissolve it in the appropriate solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved.

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α_obs).

  • Calculation of Specific Rotation: Calculate the specific rotation ([α]) of the sample using the following formula: [α] = α_obs / (c × l) where:

    • α_obs is the observed rotation in degrees.

    • c is the concentration of the sample in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

  • Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the formula: % ee = ([α]_sample / [α]_pure) × 100 where:

    • [α]_sample is the specific rotation of the sample.

    • [α]_pure is the specific rotation of the pure (S)-enantiomer.

Note: The specific rotation of pure (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a critical value that must be obtained from literature or determined experimentally.

Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general procedure for the analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid using chiral HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column)[4]

  • Mobile phase (e.g., a mixture of methanol, water, and a small amount of acid or base to optimize separation)

  • Sample of 2-Amino-4-(4-hydroxyphenyl)butanoic acid

  • Reference standards for both (R) and (S) enantiomers (if available)

Procedure:

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase.

  • Injection: Inject a known volume of the sample solution onto the HPLC system.

  • Data Acquisition: Record the chromatogram, which will show two separate peaks corresponding to the (R) and (S) enantiomers.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100 where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for polarimetry and the logical relationship for calculating enantiomeric excess.

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve calibrate Calibrate Polarimeter dissolve->calibrate fill_cell Fill Polarimeter Cell calibrate->fill_cell measure Measure Observed Rotation (α_obs) fill_cell->measure calc_specific Calculate Specific Rotation [α]_sample measure->calc_specific calc_ee Calculate Enantiomeric Excess (% ee) calc_specific->calc_ee

Caption: Experimental workflow for determining enantiomeric excess using polarimetry.

ee_calculation_logic observed_rotation Observed Rotation (α_obs) specific_rotation_sample Specific Rotation of Sample [α]_sample = α_obs / (c * l) observed_rotation->specific_rotation_sample concentration Concentration (c) concentration->specific_rotation_sample path_length Path Length (l) path_length->specific_rotation_sample enantiomeric_excess Enantiomeric Excess (% ee) % ee = ([α]_sample / [α]_pure) * 100 specific_rotation_sample->enantiomeric_excess specific_rotation_pure Specific Rotation of Pure Enantiomer [α]_pure specific_rotation_pure->enantiomeric_excess

Caption: Logical relationship for the calculation of enantiomeric excess from polarimetry data.

References

In Vitro vs. In Vivo Pharmacological Activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published data on the in vitro and in vivo pharmacological activity of the specific compound (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. Despite extensive searches for experimental data, no studies detailing its biological effects, mechanism of action, or providing a basis for a comparative analysis of its activity inside and outside a living organism could be located.

This guide, therefore, cannot provide a direct comparison of the in vitro and in vivo pharmacological activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid as requested. The absence of primary research on this molecule prevents the creation of data tables, experimental protocols, and signaling pathway diagrams as outlined in the core requirements.

Scope of Available Research on Structurally Related Compounds

While data on the target compound is unavailable, research has been conducted on structurally similar molecules. It is crucial to note that minor changes in chemical structure can lead to significant differences in pharmacological activity. The findings for these related compounds should not be extrapolated to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Research on related compounds includes:

  • Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid: Studies on these compounds have explored their potential as anticancer and antioxidant agents. The linkage of the aminopropanoic acid moiety is at a different position on the hydroxyphenyl ring compared to the requested compound.

  • 4-(4-hydroxyphenyl)butan-2-one: This compound, also known as raspberry ketone, has been investigated for its potential effects on metabolism. It is a ketone and lacks the amino acid functional group of the requested molecule.

  • 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: This isomer, with the hydroxyl group at the meta-position of the phenyl ring, has been synthesized and evaluated as an inhibitor of kynureninase, an enzyme involved in tryptophan metabolism.

The distinct pharmacological profiles of these related but different molecules underscore the importance of specific experimental data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid to understand its unique biological properties.

Future Directions

The lack of data on (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid highlights a gap in the current scientific knowledge. Future research would be necessary to elucidate its pharmacological profile. Such research would typically involve the following stages:

In Vitro Studies:
  • Target Identification: Determining the specific proteins, enzymes, or receptors that the compound interacts with.

  • Binding Assays: Quantifying the affinity of the compound for its biological target (e.g., Ki, Kd).

  • Functional Assays: Measuring the biological effect of the compound on its target in a controlled cellular or acellular environment (e.g., IC50, EC50).

  • Cell-Based Assays: Evaluating the compound's effect on cellular processes such as proliferation, apoptosis, or signaling pathways in cultured cells.

In Vivo Studies:
  • Pharmacokinetic Analysis: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.

  • Efficacy Studies: Evaluating the therapeutic effect of the compound in animal models of disease.

  • Toxicology Studies: Assessing the safety profile of the compound and determining any potential adverse effects.

A logical workflow for investigating a novel compound like (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is depicted below.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC target_id Target Identification binding Binding Assays target_id->binding functional Functional Assays binding->functional cell_based Cell-Based Assays functional->cell_based pk_pd Pharmacokinetics (ADME) cell_based->pk_pd efficacy Efficacy Studies pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology ivivc In Vitro-In Vivo Correlation toxicology->ivivc

General workflow for pharmacological characterization.

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, based on standard laboratory safety protocols for similar chemical compounds.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or Goggles, Face shieldSafety glasses are the minimum requirement.[1] Goggles are required for protection against liquid splashes and chemical vapors.[1] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are generally suitable for incidental contact.[1] They should be removed immediately after contact with the chemical, and hands should be washed before putting on new gloves.[1]
Body Protection Laboratory coatA lab coat should be worn to protect against splashes and splatters on exposed skin.[2]
Respiratory Protection NIOSH-approved respiratorUse a respirator if ventilation is inadequate or if dusts are generated.[3][4] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]
Footwear Closed-toe shoesClosed-toe shoes are required to be worn in the laboratory at all times.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing risks associated with handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide.

1. Preparation and Hazard Assessment:

  • Before handling, review the Safety Data Sheet (SDS) for the most current safety information.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3][5]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing and Transfer:

  • Handle the solid material carefully to minimize dust generation.

  • Use appropriate tools (e.g., spatula, weigh paper) for transferring the chemical.

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

4. During Operation:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.[6]

5. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

  • Clean the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a designated, properly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

2. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal company.

  • Consult local, state, and federal regulations for specific disposal requirements.[5]

  • Do not allow the product to enter drains, other waterways, or the soil.[5]

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and treated as chemical waste.

  • Dispose of the cleaned container in accordance with institutional and regulatory guidelines.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal A Review SDS B Verify Eyewash/Shower Accessibility A->B C Ensure Proper Ventilation B->C D Don PPE C->D Proceed to Handling E Weigh and Transfer D->E F Perform Experiment E->F G Post-Handling Cleanup F->G H Collect Waste G->H Proceed to Disposal I Dispose via Approved Vendor H->I J Decontaminate and Dispose of Container I->J

Caption: Workflow for Safe Handling of Chemical Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.